Aluminum
Description
Structure
2D Structure
Properties
IUPAC Name |
aluminum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGFODPZIPBFFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al | |
| Record name | ALUMINIUM | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040273 | |
| Record name | Aluminum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
26.981538 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid, Liquid; Dry Powder, Water or Solvent Wet Solid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid; Water or Solvent Wet Solid, A silvery-grey powder or tiny sheets, Silvery-white, malleable, ductile, odorless metal; [NIOSH], Solid, Silvery-white, malleable, ductile, odorless metal. | |
| Record name | Aluminum | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | ALUMINIUM | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Aluminum | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/287 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | Aluminum | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001247 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Aluminum | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0022.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
4221 °F | |
| Record name | Aluminum | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0022.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble in water and in organic solvents. Soluble in dilute hydrochloric acid., Insoluble | |
| Record name | ALUMINIUM | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Aluminum | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0022.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
2.70 | |
| Record name | Aluminum | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0022.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0 mmHg (approx) | |
| Record name | Aluminum | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0022.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
CAS No. |
7429-90-5, 91728-14-2 | |
| Record name | Aluminum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7429-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Aluminum | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007429905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01370 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aluminum | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aluminium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.248 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Aluminum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.538 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | aluminium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALUMINUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CPD4NFA903 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Aluminum | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001247 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
1220 ° F, 660 °C, 1220 °F | |
| Record name | Aluminium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01370 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aluminum | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/287 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Aluminum | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001247 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Aluminum | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0022.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthetic Methodologies for Advanced Aluminum Compounds and Materials
Synthesis of Aluminum Nanostructures
The synthesis of this compound nanostructures focuses on producing particles typically ranging from 1 to 100 nm in size. semanticscholar.org Achieving control over size, shape, and crystallinity while minimizing oxidation is crucial for optimizing their properties for specific applications. acs.org
Solid-Phase Synthesis Techniques
Solid-phase methods generally involve the mechanical or chemical treatment of solid precursors to induce the formation of nanostructures. These techniques often offer advantages in terms of scalability and avoiding the use of large volumes of solvents. mdpi.com
Mechanical ball milling is a top-down approach used for the synthesis of nanomaterials, including this compound nanostructures. sapub.org This method involves the high-energy collision of milling balls with the this compound powder, leading to plastic deformation, cold-welding, and fracture of the particles. sapub.org These processes collectively reduce particle size and can lead to the formation of nanosized grains within larger particles or even directly produce nanoparticles. semanticscholar.orgsapub.org
Control over particle size in mechanical milling can be achieved by adjusting parameters such as the ball-to-powder mass ratio, milling time, milling speed, milling temperature, and the use of process control agents. semanticscholar.org For instance, studies have shown that varying the ball-powder ratio and milling speed can influence the resulting nanoparticle size. researchgate.netcambridge.org Wet mechanical milling, using solvents like ethanol (B145695), has been explored to produce this compound nanoparticles, demonstrating the feasibility of obtaining particles around 10-20 nm under specific conditions. researchgate.netcambridge.org The solvent plays a role in the milling process, potentially by limiting cold welding. researchgate.net
Research findings indicate that mechanical milling can produce this compound nanostructured powder. One study utilized a planetary ball mill under an argon atmosphere for up to 20 hours to synthesize nanostructured this compound powder. scientific.net The addition of reinforcing particles, such as boron carbide, can influence the milling process and the resulting mechanical properties of composites. scientific.net
Here is a table summarizing some research findings on mechanical ball milling for this compound nanoparticle synthesis:
| Milling Condition (RPM, BPR) | Solvent | Milling Time (h) | Approximate Particle Size (nm) | Reference |
| 600, 500/30 g | Ethanol | 12 | ~20 | researchgate.netcambridge.org |
| 750, 380/12.6 g | Ethanol | 12 | ~10 | researchgate.netcambridge.org |
| Not specified | Stearic acid | 20 | ~60 | cambridge.org |
| Planetary ball mill, Ar atmosphere | None specified | Up to 20 | Nanostructured powder | scientific.net |
Mechanochemical synthesis is a solid-state chemical reaction initiated by mechanical energy, often within a ball mill. semanticscholar.orgmdpi.com Unlike standard ball milling which primarily focuses on particle size reduction, mechanochemistry involves a displacement reaction between solid reactants during the milling process. semanticscholar.org This can lead to the formation of nanosized particles embedded within a matrix of by-product phases. semanticscholar.orgqut.edu.au
For the synthesis of this compound nanoparticles, mechanochemical methods have involved the reaction between metal reducing agents, such as lithium or sodium, and this compound chloride (AlCl₃) in a ball mill at room temperature. semanticscholar.orgqut.edu.au The resulting product consists of this compound nanoparticles dispersed within a salt matrix (e.g., LiCl or NaCl). qut.edu.au Subsequent washing steps can separate the this compound nanoparticles from the by-product salts. qut.edu.au Mechanochemical synthesis has been shown to produce unoxidized this compound nanoparticles with sizes typically ranging from 25 to 100 nm, with average sizes around 55 nm reported in some studies. qut.edu.au This method is considered a safer alternative to some wet chemical processes as it often uses minimal or no solvents. mdpi.com
Mechanical Ball Milling
Liquid-Phase Synthesis Techniques
Liquid-phase methods involve the synthesis of this compound nanostructures within a liquid medium. These techniques often allow for better control over particle size and morphology compared to some solid-phase methods. rsc.org
Laser ablation in liquids is a technique that involves irradiating a solid target immersed in a liquid with a high-intensity laser beam. optica.orgaip.org The interaction of the laser with the target material leads to ablation and the formation of a plasma, from which nanoparticles condense within the surrounding liquid. aip.org This method is considered simple and environmentally friendly as it does not necessarily require reducing agents or high temperatures and pressures. beilstein-journals.org
For this compound nanoparticle synthesis, laser ablation of a bulk this compound target in liquids such as ethanol or water has been successfully demonstrated. optica.orgorientjchem.orgaip.orgworldscientific.com The characteristics of the resulting nanoparticles, including size and size distribution, can be influenced by parameters such as laser fluence, pulse duration (femtosecond vs. picosecond), and the surrounding liquid medium. optica.orgaip.orgworldscientific.com For example, using femtosecond laser pulses has been shown to yield smaller nanoparticles with a narrower size distribution compared to picosecond pulses. optica.org The wavelength of the laser can also impact ablation efficiency and nanoparticle characteristics. worldscientific.com Studies have reported the synthesis of spherical this compound nanoparticles with sizes ranging from approximately 10 to 60 nm using laser ablation in liquids. optica.orgorientjchem.org Laser ablation can also be used to synthesize this compound oxide nanoparticles in liquids. cambridge.org
Here is a table summarizing some research findings on laser ablation for this compound nanoparticle synthesis:
| Liquid Medium | Laser Type | Wavelength (nm) | Pulse Duration | Energy per Pulse (mJ) | Ablation Time (min) | Approximate Particle Size (nm) | Reference |
| Ethanol | Nd:YAG | 1064 or 533 | Pulsed | 280-320 | 5-15 | Finer with 1064 nm and longer time | worldscientific.com |
| Ethanol | Not specified | Not specified | Femtosecond or Picosecond | Not specified | Not specified | 20 (fs), 60 (ps) | optica.org |
| Water | Pulsed Laser | Not specified | Nanosecond | 10-55 J cm⁻² (fluence) | 60 | Spherical, size depends on fluence | aip.org |
| Ethanol, Acetone, Ethylene (B1197577) Glycol | Pulsed Laser | Not specified | Not specified | Not specified | Not specified | ~30 (Acetone), 4-13 (Ethanol) | orientjchem.org |
Solution reduction methods involve the chemical reduction of this compound ions from a precursor compound in a liquid solution, leading to the formation of metallic this compound nanoparticles. This approach is a common wet-chemical synthesis technique for producing metal nanoparticles. orientjchem.orgresearchgate.net
The synthesis of this compound nanoparticles via solution reduction is challenging due to the high reactivity and oxophilic character of Al³⁺ ions. rsc.org Early methods involved the thermal decomposition of alane adducts, which often resulted in larger particles with broad size distributions and potential oxide contamination. rsc.orgacs.org More recent approaches have focused on the reduction of this compound halides, such as AlBr₃ or AlCl₃, using strong reducing agents like lithium naphthalenide ([LiNaph]) or alkali metals (sodium/potassium alloy or lithium powder) in organic solvents like toluene (B28343). rsc.orgresearchgate.netrsc.orgcambridge.orgresearchgate.net
The use of stabilizing agents, such as N,N,N′,N′-tetramethylethylenediamine (TMEDA), is crucial in these methods to control nucleation, prevent agglomeration, and enhance the colloidal and chemical stability of the resulting nanoparticles. rsc.orgrsc.org These methods have enabled the synthesis of small, highly crystalline this compound nanoparticles with narrow size distributions, such as 5.6 ± 1.5 nm particles obtained by reducing AlBr₃ with lithium naphthalenide in toluene with TMEDA. rsc.orgrsc.orgresearchgate.net Another approach involves the reduction of this compound halides or this compound halide alkoxides with sodium-potassium alloy or lithium powder, often requiring sonication to achieve complete reaction. cambridge.org Solution reduction can also be used to synthesize other nanoparticles, such as gold nanoparticles, using this compound metal as a reducing agent in aqueous solution. uobaghdad.edu.iq
Here is a table summarizing some research findings on solution reduction pathways for this compound nanoparticle synthesis:
| Precursor | Reducing Agent | Solvent | Stabilizing Agent | Temperature (°C) | Approximate Particle Size (nm) | Notes | Reference |
| AlBr₃ | Lithium naphthalenide ([LiNaph]) | Toluene | TMEDA | 25 | 5.6 ± 1.5 | Small, highly crystalline, narrow size distribution | rsc.orgrsc.orgresearchgate.net |
| AlH₃ | Lithium naphthalenide ([Li₂Naph]) | Toluene | TMEDA | 25 | 11 ± 3 | Monocrystalline, uniform size, narrow size distribution | acs.org |
| AlCl₃ or AlBr₃ or AlI₃ or ROAlX₂ | Sodium-potassium alloy (Na/K) or Lithium powder | Toluene or PMDETA | Various agents for passivation | Not specified | Not specified | Sonication often required, stability evaluated | cambridge.org |
| AlCl₃ and LiAlH₄ | Not specified (Decomposition) | 1,3,5-trimethylbenzene | Not specified | 100-160 | 40-180 | Often broad size distribution, oxide contamination | rsc.orgacs.org |
| AlCl₃ and LiAlH₄ | Not specified (Wet Chemical) | Trimethylbenzene | Not specified | Not specified | Size-controlled, discrete core-shell | researchgate.net | |
| AlCl₃ and LiAlH₄ | N-methylpyrrolidine | Hexane | Not specified | Not specified | Precise morphology investigated | researchgate.net |
Decomposition Processes
Decomposition processes involve the breakdown of precursor compounds to form the desired this compound material. This method is particularly relevant in the synthesis of this compound hydrides and other functional this compound materials. For instance, the thermal decomposition of triisobutylthis compound (B85569) has been utilized to synthesize this compound particles with sizes ranging from 100 to 150 nm. uni-saarland.de The suitability of various this compound precursors for low-temperature decomposition to form this compound metal and/or oxide has been assessed using techniques like thermogravimetric analysis (TGA). ucl.ac.uk Research has explored the synthesis of this compound hydride compounds, such as amine-stabilized alanes, and evaluated their decomposition behavior. ucl.ac.uk Novel hexacoordinated Al(III) triazenides have also been investigated as precursors for vapor deposition processes, exhibiting quantitative volatilization upon heating. slu.sediva-portal.org Quantum chemical calculations have been employed to understand the decomposition pathways of these precursors. slu.sediva-portal.org
Precipitation-Based Synthesis
Precipitation is a widely used wet-chemical method for synthesizing this compound compounds, particularly this compound hydroxide (B78521) and this compound oxide (alumina). This method is favored for its simplicity, low cost, and potential for large-scale production. unimma.ac.idthepharmajournal.com It typically involves reacting an this compound salt precursor with a precipitating agent, such as sodium hydroxide or ammonium (B1175870) hydroxide, in a solution to form an this compound hydroxide gel or precipitate. thepharmajournal.comscielo.br
A novel approach involves using this compound powders, derived from recycled this compound cans, as a starting material. These powders react with hydrochloric acid to form this compound chloride, which is then precipitated as this compound hydroxide using sodium hydroxide or ammonium hydroxide. Subsequent calcination of the this compound hydroxide yields γ-alumina with high surface areas. scielo.br
Precipitation methods allow for obtaining amorphous this compound compounds, which can influence the properties of resulting catalysts like γ-Al₂O₃. kpfu.ru The thermal decomposition of this compound nitrate (B79036), obtained through precipitation, can lead to a mixture of amorphous this compound hydroxide and basic salt phases. kpfu.ru
The precipitation method is considered efficient for synthesizing Al₂O₃ nanoparticles, offering advantages such as high purity, thermal stability, and control over particle size. unimma.ac.idthepharmajournal.com
Sol-Gel Routes for this compound Oxides
The sol-gel method is a versatile wet-chemical technique used for synthesizing this compound oxides (alumina) in various forms, including nanoparticles and thin films. i-asem.orgresearchgate.net This method involves the formation of a colloidal suspension (sol) of this compound precursors, which then gels to form a continuous network. Thermal treatment of the gel yields the desired this compound oxide.
Different this compound precursors can be used in sol-gel synthesis, and the synthesis conditions, such as aging temperature, significantly influence the resulting material's properties, including grain size. i-asem.org For example, this compound oxide nanoparticles and thin films have been prepared using this compound sulfate (B86663) and sodium hydroxide solutions, with aging temperatures affecting grain size. i-asem.org Controlled hydrolysis of an this compound alkoxide precursor can lead to the formation of boehmite (AlO(OH)), which is then calcined to obtain porous γ-alumina. nanomedicine-rj.com
Sol-gel synthesis allows for tailoring the surface area, pore diameter, pore volume, and surface acidity of alumina (B75360), making it suitable for applications like drug delivery systems. nanomedicine-rj.com The method is relatively low-cost and simple compared to other techniques. i-asem.org
Wet Chemical Synthesis
Wet chemical synthesis encompasses a broad range of solution-based techniques for preparing this compound compounds and materials. This approach often involves reactions in liquid media to control the nucleation and growth of particles.
One application of wet chemical synthesis is the preparation of this compound particles, including nanoparticles. uni-saarland.de For instance, a method involving the thermal decomposition of triisobutylthis compound in solution has been developed to produce this compound particles in the 100-150 nm size range. uni-saarland.de
Wet chemical methods are also used for synthesizing this compound hydride (AlH₃) polymorphs, such as α'-AlH₃, through reactions like the reaction of LiAlH₄ and AlCl₃ in ether solution, followed by desolvation. frontiersin.org The conditions during the desolvation stage are crucial for determining the resulting AlH₃ polymorph. frontiersin.org
The catalytic decomposition of alane adducts represents a promising wet chemical route for preparing this compound nanoparticles, although synthesizing monodisperse this compound nanoparticles, particularly in the 10-20 nm range, remains challenging due to their high reactivity and tendency to oxidize. researchgate.net
Gas-Phase Synthesis Techniques
Gas-phase synthesis techniques involve the formation of this compound materials from gaseous precursors. These methods are often employed for producing high-purity and finely divided this compound powders and nanoparticles. orientjchem.orgmdpi.com
Gas Evaporation Methods
Gas evaporation methods involve the evaporation of this compound from a heated source into a chamber containing an inert gas. The metal vapor then condenses in the gas phase, leading to the formation of nanoparticles. orientjchem.org The purity of the starting this compound material and the type and purity of the inert gas significantly influence the properties of the resulting nanoparticles. orientjchem.org
A modified technique is cryomelting, where the evaporated metal is rapidly condensed in a cooled region, capable of producing this compound nanoparticles ranging from 20 to 500 nm. orientjchem.org Another variation is the inert gas condensation method, which has been used to prepare this compound nanoparticles often covered by a thin alumina overlayer. orientjchem.org Electromagnetic levitational gas condensation (ELGC) is a novel system designed for synthesizing high-purity this compound nanoparticles by evaporating levitated molten this compound drops into a cooling inert gas. orientjchem.orgmdpi.com The size of the nanoparticles produced by ELGC is influenced by parameters such as droplet temperature, gas flow rate, and the thermal properties of the carrier and cooling gas. mdpi.com
Exploding Wire Techniques
The exploding wire technique (EWT) is a top-down gas-phase method used for producing metallic nanopowders, including this compound nanoparticles. orientjchem.orgresearchgate.netcambridge.org This method involves discharging a high-power pulsed current through a thin metal wire, causing it to rapidly heat, melt, evaporate, and ionize, forming a plasma. researchgate.netcambridge.orgwikipedia.org The subsequent rapid cooling and condensation of the plasma in a controlled atmosphere lead to the formation of nanoparticles. cambridge.org
EWT can produce this compound nanoparticles, typically below 100 nm in diameter, with relatively low energy consumption. wikipedia.org The physical attributes of the nanopowder, such as particle size and dispersiveness, can be altered by controlling parameters like the capacitor voltage and the pressure of the gas environment. wikipedia.org Higher capacitor voltage generally leads to smaller particle diameters. wikipedia.org The ambient gas pressure also affects the size of the this compound nanoparticles produced by exploding wire. researchgate.net
This technique is considered a versatile method for obtaining bimodal this compound powders with controlled nano- and microparticle size distributions, which can be influenced by the energy input into the wire. mdpi.com
Chemical Vapor Deposition (CVD) for this compound Compounds
Chemical Vapor Deposition (CVD) is a versatile technique used for depositing thin films and coatings of various materials, including this compound compounds. In CVD, precursor vapors react on a heated surface, leading to the deposition of the desired material. This method is considered cost-effective for producing high-quality films. harvard.edu For this compound compounds, CVD often utilizes organothis compound precursors, such as trialkylthis compound compounds like trimethylthis compound (B3029685) (TMA) and triethylthis compound (B1256330). harvard.edu These precursors are volatilized and decomposed to produce this compound films. google.com
While trialkylthis compound precursors like triisobutylthis compound (TIBA) have been used and can deposit high-purity this compound films, they can present challenges such as high deposition temperatures leading to carbon impurities. google.comgoogle.com Alternative precursors, such as alane (AlH₃) derivatives like dimethylethylaminealane, have been investigated for depositing high-purity films at lower temperatures. google.comresearchgate.net These precursors are often liquid at room temperature with favorable vapor pressures, aiding in delivery rate control crucial for semiconductor manufacturing. google.com However, some conventional precursors are pyrophoric, igniting upon contact with air or water, which necessitates careful handling. google.comgoogle.com
Amidoalane precursors have also been explored for CVD of this compound, offering thermal stability and the potential to produce films free from carbonaceous impurities due to the absence of direct this compound-carbon bonds in the precursor molecules. google.com Laser-induced CVD (LCVD) using precursors like trimethylamine (B31210) this compound hydride (TMAAH), a non-pyrophoric crystalline solid, has demonstrated the selective deposition of high-purity, highly conducting this compound deposits through pyrolytic decomposition. researchgate.net
Synthesis of Specific Advanced this compound Compounds
This compound Nitride Synthesis Methodologies
This compound Nitride (AlN) is a key advanced this compound compound known for its high thermal conductivity, electrical resistance, and chemical stability, making it suitable for applications in electronics and heat management. acs.orgzingin.com.cnwikipedia.org Several methods have been developed for synthesizing AlN powders and films, with direct nitridation and carbothermal reduction being the two methods successfully industrialized. zingin.com.cnmdpi.comtandfonline.com
Direct nitridation involves the reaction of this compound metal with nitrogen at high temperatures, typically between 800 and 1200°C. zingin.com.cn The Geuther method, developed in 1862, is an early example of this approach. zingin.com.cn This method is relatively simple and uses abundant raw materials. zingin.com.cn However, a significant challenge is the formation of a nitride film on the surface of this compound particles, which hinders further reaction of the inner material with the nitrogen source, leading to incomplete nitridation. zingin.com.cn To mitigate this, methods involving initial nitridation followed by ball milling to reduce particle size and then secondary nitridation can be employed, although this adds complexity and can affect purity and particle size control. zingin.com.cn
Direct nitridation can also be performed at lower temperatures, below the melting point of this compound (660°C), offering a simpler and more economical route. mdpi.com However, this low-temperature nitridation is inhibited by the stable oxide layer on the this compound surface. mdpi.com Achieving high yields at lower temperatures, such as 500°C, has been demonstrated. mdpi.com The addition of substances like ammonium chloride (NH₄Cl) can promote the nitridation reaction, potentially through gas-phase reactions involving this compound chloride vapor. acs.org High-purity AlN can be synthesized using Al powder with NH₄Cl addition at temperatures like 1000°C for a shorter reaction time compared to methods using Al, NH₄Cl, and KCl mixtures. acs.org
Direct nitridation of this compound vapor with ammonia (B1221849) and nitrogen in a carrier gas, preferably in an aerosol flow reactor, has also been used to produce AlN powders. google.com Ammonia is generally more reactive than nitrogen at certain temperatures and reactant stoichiometries in this process. google.com
Carbothermal reduction involves heating this compound oxide (Al₂O₃) or this compound hydroxide with a carbon source under a nitrogen or ammonia gas stream at high temperatures, typically ranging from 1400 to 1800°C. acs.orgmdpi.com This method is widely used for the industrial production of AlN powder and can yield material with excellent purity, sinterability, and stability against humidity compared to direct nitridation. mdpi.com The reaction involves the reduction of this compound oxide by carbon and subsequent nitridation. acs.orgmcgill.ca
Higher reaction temperatures in the range of 1500-1900°C are generally conducive to increasing the conversion ratio of Al₂O₃, particle growth, and improving the crystallinity and purity of AlN. scientific.net However, this can also lead to larger particles with poor dispersion. scientific.net Different forms of this compound oxide precursors, such as α-Al₂O₃, γ-Al₂O₃, θ-Al₂O₃, and boehmite (AlOOH), can be used, influencing the reaction behavior and resulting powder characteristics. mcgill.ca The carbon source, such as sucrose (B13894) or carbon black, also plays a role, affecting the required carbon-to-alumina ratio and the morphology of the resulting AlN powder. mcgill.ca Using sucrose can result in a close-to-stoichiometric ratio for full conversion and a regular powder morphology, while carbon black may require a higher ratio and can lead to agglomeration. mcgill.ca
The carbothermal reduction-nitridation process can be energy-intensive due to the long-term high-temperature requirements. mdpi.com Research is ongoing to reduce energy consumption, such as using sodium aluminate (NaAlO₂) as an this compound source, which can allow for the synthesis of high-purity AlN powder at lower temperatures like 1400°C via the direct nitridation of intermediate high-energy alumina phases like θ-Al₂O₃ and η-Al₂O₃. mdpi.com Using alumina/carbon black foam with large open pores can enhance solid-gas reaction efficiency during the carbothermal reduction-nitridation process by ensuring homogeneous contact between the solid precursors and the nitrogen gas. jim.org.cn
Gas-phase reactions offer another route for AlN formation, often involving readily volatile this compound compounds reacting with nitrogen or nitrogen-containing gases. researchgate.net For instance, the reaction of this compound chloride (AlCl₃) with nitrogen gas or ammonia gas at temperatures between 650 and 750°C can yield AlN via CVD, although this requires precise control, including vacuum conditions. acs.org Gas-phase reactions can also occur in direct nitridation processes, particularly with the addition of certain compounds like NH₄Cl, which can generate this compound chloride vapor that reacts with nitrogen gas. acs.org
Another approach involves the reaction of inorganic this compound compounds with nitrogen-containing organic compounds or the reaction of organic compounds containing this compound with nitrogen-containing organic compounds or nitrogen in the gas phase. researchgate.neturfu.ru For example, AlN can be prepared in the gas phase using organic this compound compounds and ammonia heated to 300-600°C, followed by heat treatment of the obtained AlN agglomerate at higher temperatures. urfu.ru Highly pure AlN powder can be obtained by reacting a heated mixture (500-800°C) of an this compound-containing organic compound and ammonia in the gas phase. urfu.ru Pyrolysis of alkaline ammonia salts in a gas phase at elevated temperatures can also yield AlN films, filaments, and coatings. urfu.ru
Gas-phase combustion synthesis of superfine this compound powders in air has also shown the formation of this compound nitride, suggesting that AlN can form in the gas phase during the high-temperature stage of combustion. tpu.ru
Carbothermal Reduction Routes
Amorphous this compound Compounds Synthesis
Amorphous this compound compounds, lacking a long-range ordered crystalline structure, are often encountered during the synthesis of various this compound-based materials, including catalyst precursors like γ-Al₂O₃. mdpi.com Their properties are highly dependent on the synthesis method. mdpi.com
Several methods can lead to the formation of amorphous this compound compounds. These include precipitation methods, thermal decomposition of this compound salts (such as this compound nitrate), and the hydrolysis of alkoxide products. mdpi.commdpi.com For instance, the precipitation from a solution of this compound nitrate with ammonia can yield a complex amorphous compound that is a mixture of amorphous this compound hydroxide, basic this compound salt, and poorly crystallized pseudoboehmite. mdpi.com Thermal decomposition of this compound nitrate at specific temperatures (e.g., 350°C) can also result in a complex amorphous mixture of this compound hydroxide and basic salt. mdpi.com
Hydrolysis of organothis compound compounds is another route that can produce amorphous this compound compounds. mdpi.com Additionally, a method for synthesizing amorphous Group IIIA-Group VA compounds, including amorphous this compound compounds, involves mixing equimolar amounts of a tris(trialkylsilyl) derivative of a Group IIIA element (like this compound) with a halide of a Group VA element in an organic solvent system. google.com This reaction forms an adduct, followed by the formation of the amorphous compound and a trialkylhalosilane by-product, which can be removed. google.com
Amorphous this compound hydroxide nanoparticles have been prepared by varying the molar ratio of this compound chloride and sodium hydroxide in a precipitation method. nih.gov A novel approach for synthesizing amorphous this compound involves the NaBH₄ reduction method in an ethanol-water interfacial solution, which can be supported on materials like bentonite (B74815) clay to prevent aggregation. nih.gov Amorphous this compound compounds can influence the properties of resulting materials, such as alumina catalysts, due to their distinct physicochemical characteristics compared to crystalline phases. mdpi.commdpi.com
Organothis compound Compounds Synthesis
Organothis compound compounds are characterized by the presence of at least one carbon-aluminum bond. These compounds are highly reactive and serve as valuable reagents and catalysts in organic synthesis and polymerization processes. Industrially, simple this compound alkyls like trimethylthis compound (TMA) and triethylthis compound (TEA) are produced through multi-step processes starting from this compound metal, hydrogen, and olefins wikipedia.orglibretexts.org.
A common industrial approach involves the direct synthesis from this compound powder and alkyl halides, leading to the formation of alkylthis compound sesquichlorides, such as ethylthis compound sesquichloride ((CH₃CH₂)₃Al₂Cl₃). This reaction bears resemblance to the synthesis of Grignard reagents wikipedia.org. The sesquichlorides can then be converted to triorganothis compound derivatives through reduction wikipedia.org.
Another significant method is hydroalumination, where this compound, hydrogen, and olefins react at elevated temperatures, often requiring activation by trialkylthis compound reagents. This process initially yields dialkylthis compound hydrides, which subsequently react with more alkene to form the trialkylthis compound compounds wikipedia.org. For instance, diisobutylthis compound hydride, a dimeric species, is prepared via hydride elimination from triisobutylthis compound wikipedia.org.
Carboalumination involves the addition of an organothis compound compound across a carbon-carbon multiple bond in alkenes or alkynes. This process can be achieved thermally or with the aid of a transition metal catalyst wikipedia.org. For uncatalyzed reactions with substituted alkenes, monoaddition is possible, while with ethylene, carboalumination can lead to a distribution of higher alkylthis compound species wikipedia.org. The reaction exhibits regioselectivity for 1-alkenes wikipedia.org.
Laboratory preparations of organothis compound compounds can also involve the transmetalation of corresponding lithium or magnesium derivatives with this compound(III) sources, although this method can be limited by functional group tolerance and the generation of salt byproducts that may affect reactivity anr.fr. Deprotonation of aromatic rings is another route, though it often yields compounds with diminished Lewis acidity anr.fr.
Recent research has explored new synthetic routes, including the "triple bond alumination" for preparing aromatic and heteroaromatic organothis compound compounds anr.fr. Flow chemistry techniques have also been developed for the preparation of organothis compound compounds anr.fr.
This compound Coordination Compounds Synthesis
This compound coordination compounds involve the coordination of ligands to an this compound center. These compounds are of interest for various applications, including catalysis, and in electronic and energy storage materials nih.gov. The synthesis of this compound coordination complexes often involves reactions between this compound salts or organometallic this compound starting materials and appropriate ligands.
Salt metathesis reactions using this compound halides, such as AlCl₃, are a common method for preparing this compound coordination complexes. For example, the reaction of AlCl₃ with a potassium formazanate salt can yield a five-coordinate bis(formazanate) this compound complex acs.orgnih.gov. The coordination sphere of the this compound center is completed by a chloride ligand, resulting in a distorted trigonal bipyramidal geometry acs.org.
Organometallic this compound starting materials can also be employed to synthesize this compound coordination compounds, often resulting in tetrahedral mono(formazanate) this compound compounds acs.orgnih.gov. Alkane elimination reactions from trialkyl aluminums are another method for preparing this compound complexes, such as those with β-diketiminate ligands nih.gov.
The choice of solvent can significantly influence the outcome of these synthesis reactions. More polar solvents like tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME) can promote faster ligand reduction compared to less polar solvents nih.gov. Coordinating solvents like THF may also coordinate to the metal center, affecting the coordination number and structure of the resulting complex nih.gov.
Recent work has focused on expanding the scope of this compound chemistry using noninnocent ligands that can participate in electron and proton transfer chemistry nih.gov. This approach has enabled the synthesis of new this compound coordination compounds with tunable redox properties nih.gov.
This compound Oxide and Hydroxide Nanoparticle Synthesis
This compound oxide (Al₂O₃) and hydroxide (Al(OH)₃) nanoparticles exhibit unique properties due to their nanoscale dimensions and high surface area, making them valuable in fields such as catalysis, adsorption, and as flame retardants nanokar.comunimma.ac.idkashanu.ac.ir. Various synthetic methodologies have been developed to control the size, shape, crystal structure, and phase of these nanoparticles.
This compound hydroxide nanoparticles, often referred to as boehmite nanoparticles (γ-AlO(OH)), are a subclass of this compound oxide materials characterized by the presence of hydroxide ions bonded to this compound oxide nanokar.com. Boehmite nanoparticles typically have a layered crystal structure and high surface area nanokar.com.
Hydrolysis-Based Methods
Hydrolysis-based methods are widely used for the synthesis of this compound oxide and hydroxide nanoparticles. These methods typically involve the hydrolysis of this compound precursors, such as this compound salts or alkoxides, in an aqueous solution.
One common hydrolysis-based approach is the precipitation method, which is considered simple and cost-effective unimma.ac.id. This method involves the precipitation of this compound hydroxides from Al-containing acidic solutions by adding a base mdpi.com. The process involves hydrolysis and condensation of this compound precursors to form a precipitate sci-hub.seacs.org. The properties of the resulting this compound hydroxide can be influenced by the precipitation conditions mdpi.com.
The sol-gel method is another hydrolysis-based technique that involves the hydrolysis and condensation of this compound alkoxides to form a gel, which is then processed to obtain nanoparticles nanokar.comsci-hub.se. This method allows for control over particle size and morphology nanokar.com. The sol-gel process typically involves hydrolysis, condensation, and drying steps sci-hub.se.
Hydrolysis of this compound alkoxides is a key technique for preparing this compound hydroxides acs.org. Controlled titration of this compound aqua acid with a base can also yield ultrafine this compound hydroxide nanoparticle suspensions jove.com. The addition of inorganic salts can induce agglomeration of the nanoparticles jove.com.
Combustion Synthesis Techniques
Combustion synthesis is an energy-efficient and relatively inexpensive method for producing metal oxide nanoparticles, including this compound oxide unimma.ac.idheraldopenaccess.us. This technique typically involves the rapid oxidation of a fuel mixed with a metal precursor (oxidizer).
In the synthesis of alumina nanoparticles by combustion, this compound nitrate is often used as the oxidant and a fuel like glycine (B1666218) or urea (B33335) is employed ekb.eglew.ro. The combustion reaction generates heat and gases, leading to the formation of porous alumina products ekb.eg. The phase of the alumina nanoparticles can be tuned by controlling the calcination temperature of the combusted products ekb.eg. For example, γ-Al₂O₃ nanoparticles can be obtained by calcining at 800 °C, while α-Al₂O₃ nanoparticles can be produced by calcining at 1000 °C ekb.eg. The crystallite size of the resulting nanoparticles can vary depending on the calcination temperature ekb.eg.
Different modes of combustion synthesis can be used, and the choice of fuel can impact the properties of the resulting nanoparticles, such as specific surface area and agglomerate size distribution researchgate.net. Ammonium carbonate has been explored as a suitable material for producing alumina fine particles with high specific surface area via combustion synthesis researchgate.net.
Microwave-Assisted Synthesis of this compound Oxides
Microwave-assisted synthesis offers a faster and more efficient route for preparing this compound oxide nanoparticles compared to conventional methods worldscientific.comkashanu.ac.ir. Microwave radiation acts as a powerful heat source, enabling rapid synthesis from liquid phase precursors worldscientific.comkashanu.ac.ir.
This method can involve the microwave heating of a gel prepared from an this compound salt precursor researchgate.netresearchgate.net. For instance, microwave heating of a gel from AlCl₃·6H₂O can result in the formation of crystalline α-Al₂O₃ nanopowder in a short time researchgate.netresearchgate.net. The particle size can be influenced by parameters such as the this compound precursor and microwave power researchgate.net.
Microwave-assisted synthesis can also utilize plant extracts as reducing and capping agents for the green synthesis of alumina nanoparticles worldscientific.com. This approach can produce nanoparticles with specific structural and optical properties worldscientific.com. Sol-gel microwave synthesis involving this compound nitrate and microwave irradiation has also been investigated kashanu.ac.ir.
Microwave-induced solution combustion is another related technique that can rapidly prepare various nano single metal oxides, and process control can improve their comprehensive properties rsc.org.
Synthesis in Supercritical Water Conditions
Synthesis in supercritical water conditions is a hydrothermal method that utilizes water at temperatures and pressures above its critical point (374 °C and 22 MPa). Under supercritical conditions, water exhibits unique properties, such as low dielectric constant and high diffusivity, which can enhance reaction rates and influence particle formation mdpi.comroyalsocietypublishing.org.
Supercritical hydrothermal synthesis of metal oxides generally involves the hydrolysis of hydrated metal ions to form metal hydroxides, followed by condensation or precipitation of the metal oxide royalsocietypublishing.orgrsc.org. The density of water in supercritical conditions can significantly affect the dehydroxylation of metal hydroxides to metal oxides mdpi.comrsc.org.
Controlling the density of water under supercritical conditions allows for the control of the crystal phase of this compound oxide. For example, γ-Al₂O₃ nanoparticles can be obtained at temperatures of 410 °C or higher where the density of water is lower mdpi.com. At higher water densities, the formation of γ-AlOOH might be favored rsc.org. The rapid nucleation rate and reduced solubility of metal oxides in supercritical water contribute to the formation of smaller nanoparticles rsc.org.
Hydrothermal phase transformation under supercritical water conditions can also be used to control the size, shape, and crystal structure of this compound oxide nanoparticles, starting from various this compound compounds like oxides, hydroxides, or salts researchgate.net. This method has been used to produce rod-like α-Al₂O₃ nanoparticles from fibrous boehmite nanoparticles researchgate.net.
Advanced Coordination Chemistry of Aluminum
Ligand Design and Coordination Motifs with Aluminum(III)
The design of ligands plays a crucial role in controlling the coordination environment, stability, and reactivity of this compound(III) complexes. A wide variety of ligands, from simple monodentate species to complex multidentate and macrocyclic systems, have been employed. The coordination motifs observed with Al(III) are diverse and influenced by factors such as ligand denticity, donor atom type, steric bulk, and electronic properties.
Noninnocent Ligands in this compound Coordination Chemistry
Noninnocent ligands are ligands that can participate in redox chemistry or facilitate bond breaking and formation in coordination complexes. acs.orgescholarship.orgresearchgate.netnih.gov The combination of the redox-inert Al(III) center with noninnocent ligands allows for rich ligand-based redox chemistry. acs.orgresearchgate.netnih.gov This approach has expanded the scope of this compound chemistry, enabling electron transfer (ET) and proton transfer (PT) processes supported by the ligand framework. acs.orgresearchgate.netnih.gov Research highlights include reversible redox chemistry enabled by ligand design to prevent radical coupling and H2 loss from unsaturated ligand sites. acs.orgnih.gov These properties have facilitated the characterization of electron delocalization through the Al center when two noninnocent ligands in different charge states are bound. acs.orgnih.gov Studies have also explored the metalloaromatic character of square planar this compound complexes supported by noninnocent ligands. acs.org
Examples of noninnocent ligands used with Al(III) include those that can undergo redox changes or participate in cooperative bond activation. escholarship.orgresearchgate.netnih.gov Ligand-based PT reactions, for instance, can initiate metal-ligand cooperative bond activation pathways relevant to catalysis, such as acceptorless dehydrogenation and transfer hydrogenation. researchgate.netnih.gov The electronic structure and reactivity of Al complexes can be tuned by modifying the electronic structure of the noninnocent ligand. acs.org
Multidentate and Macrocyclic Ligand Systems for this compound
Multidentate ligands, which bind to the metal center through multiple donor atoms, offer enhanced stability to this compound complexes through the chelate effect. Macrocyclic ligands, a specific type of multidentate ligand where the donor atoms are part of a cyclic framework, provide an even greater stabilizing effect known as the macrocyclic effect. libretexts.orgsqu.edu.om This enhanced stability is attributed to the pre-organization of the ligand for metal binding and reduced conformational entropy loss upon complexation. libretexts.org
This compound complexes with multidentate ligands such as salicylaldiminato ligands have been extensively studied, particularly in the context of catalysis, such as the ring-opening polymerization of cyclic esters. mdpi.com Tetradentate salicylaldiminato ligands, for example, can form five-coordinate this compound complexes that are less coordinatively saturated and thus more active in certain catalytic processes compared to analogous six-coordinate complexes. mdpi.com
Macrocyclic ligands have also been explored for their ability to form stable and kinetically inert complexes with metal ions, including those relevant to biological systems. acs.orginorgchemres.org The design of macrocyclic ligands for this compound aims to create highly stable complexes, which can be important for applications requiring robust metal coordination.
Aqueous Coordination Chemistry of this compound(III)
The aqueous coordination chemistry of this compound(III) is complex due to the strong tendency of Al3+ to undergo hydrolysis. mdpi.comubc.caresearchgate.netillinois.edu In aqueous solutions, Al3+ is typically present as the hexahydrate complex, [Al(H2O)6]3+. mdpi.com As pH increases, hydrolysis occurs, leading to the formation of various mono- and polynuclear hydroxo complexes. mdpi.comubc.caresearchgate.net
Initial hydrolysis steps involve the deprotonation of coordinated water molecules, forming species like [Al(H2O)5(OH)]2+. nih.gov These monomeric hydroxo species can further condense to form polynuclear complexes containing hydroxo bridges between this compound centers. mdpi.com Common polynuclear species include Al2(OH)24+, Al3(OH)45+, and the well-known Keggin-type ion, Al13(OH)327+. mdpi.comresearchgate.netnih.gov The formation and distribution of these species are highly dependent on pH, this compound concentration, and the presence of other ligands. mdpi.comubc.ca
The speciation of Al(III) in aqueous solutions is crucial for understanding its behavior in various environments, including biological systems and natural waters. ubc.ca Experimental techniques like potentiometry are used to determine the formation constants of these hydrolyzed species. mdpi.comresearchgate.net
Table 1: Examples of Aqueous this compound(III) Hydrolysis Species
| Species | Proposed Structure / Characteristics |
| [Al(H2O)6]3+ | Hexaaquathis compound(III) ion, dominant at low pH |
| [Al(H2O)5(OH)]2+ | Mononuclear hydroxo complex |
| Al2(OH)24+ | Dimeric hydroxo complex |
| Al3(OH)45+ | Polynuclear hydroxo complex |
| Al13(OH)327+ | Keggin-type polyoxocation, large polymeric species |
This compound Complexes with Biologically Relevant Ligands (excluding clinical implications)
This compound(III) can interact with a variety of biologically relevant ligands, which are molecules found in living organisms. These interactions are significant for understanding the transport, speciation, and potential roles of this compound in biological systems, without focusing on its clinical effects or toxicity mechanisms. Al(III), being a hard Lewis acid, shows a strong affinity for oxygen-donor ligands commonly found in biomolecules, such as carboxylates, phosphates, and phenoxides. ubc.cawikipedia.org Nitrogen-donor ligands, like those in amino acids and nucleotides, can also coordinate to this compound. researchgate.netmdpi.com
Examples of biologically relevant ligands that form complexes with this compound include amino acids, peptides, nucleotides, citrate (B86180), and phosphate. ubc.caresearchgate.netmdpi.comnih.govnih.govnih.gov Studies have investigated the complexation of Al(III) with molecules like natural antioxidant molecules, examining the coordination properties using experimental and theoretical methods. nih.gov The stability of these complexes in biological systems is influenced by factors such as pH and the presence of competing ligands. ubc.caresearchgate.net For instance, in blood serum, citrate is identified as a main low molecular mass species bound to Al(III). nih.gov
Research has also explored the structural features of this compound(III) complexes with bioligands in specific biological contexts, such as enzymatic systems. nih.gov These studies aim to elucidate the coordination modes and structural arrangements of this compound when bound to biomolecules. For example, investigations into complexes with ligands like 2-isopropylmalic acid and malate (B86768) have been conducted using spectroscopic techniques to determine complex composition and proposed geometries. nih.govnih.gov
Table 2: Examples of this compound(III) Complexes with Biologically Relevant Ligands
| Ligand | Examples of Coordination / Research Focus |
| Amino acids | Complexation studies, influence on amino acid racemization researchgate.netnih.gov |
| Carboxylates (e.g., Citrate, Malate) | Strong binding, speciation in biological fluids, complex structure elucidation ubc.canih.govnih.govnih.gov |
| Phosphates | Strong binding, relevant in biological systems ubc.ca |
| Nucleotides | Potential interactions and complex formation mdpi.com |
| Natural Antioxidants | Coordination properties and complex formation nih.gov |
Structural Elucidation of this compound Coordination Complexes
Determining the molecular structure of this compound coordination complexes is essential for understanding their properties and reactivity. A variety of spectroscopic and diffraction techniques are employed for this purpose.
Spectroscopic Characterization (e.g., 27Al NMR)
Spectroscopic methods provide valuable information about the local environment and electronic structure of this compound centers in coordination complexes. Techniques such as UV-Vis, IR, and NMR spectroscopy are commonly used. nih.govsolubilityofthings.com
27Al NMR spectroscopy is a particularly powerful tool for studying this compound complexes in solution and solid states. nih.govnih.govbrandeis.edumdpi.comresearchgate.netacs.org The 27Al nucleus is quadrupolar (I = 5/2) and 100% naturally abundant, making it suitable for NMR detection. mdpi.com The chemical shift in 27Al NMR is highly sensitive to the coordination number and the nature of the ligands bound to the this compound center. mdpi.comacs.org
Typically, hexa-coordinated this compound complexes resonate in the higher field region (e.g., -30 to 30 ppm relative to [Al(H2O)6]3+ at 0 ppm), while tetra-coordinated species appear at lower fields (e.g., ~100 ppm). nih.govmdpi.comacs.org Penta-coordinated this compound species resonate in an intermediate range. mdpi.com However, the quadrupolar nature of the 27Al nucleus can lead to broadened signals, especially for complexes with low symmetry or large polymeric structures, which can make spectral assignment challenging. brandeis.edumdpi.com Solid-state 27Al NMR, including techniques like Magic-Angle Spinning (MAS) and Multiple-Quantum (MQ) MAS, can provide detailed information about the local environment of this compound in solid compounds. researchgate.net
Other spectroscopic techniques contribute to structural elucidation. UV-Vis spectroscopy can provide information on electronic transitions and potential geometry. nih.govsolubilityofthings.com IR spectroscopy helps identify the functional groups of the ligands involved in coordination and the nature of metal-ligand interactions. nih.govsolubilityofthings.com Mass spectrometry, particularly when coupled with techniques like electrospray ionization (ESI-MS), is useful for determining the molecular weight and fragmentation patterns of complexes, aiding in confirming their composition. nih.govsolubilityofthings.comtandfonline.com
Table 3: 27Al NMR Chemical Shift Ranges for Different Coordination Numbers
| Coordination Number | Typical 27Al NMR Chemical Shift Range (ppm) |
| 6 | -30 to 30 |
| 5 | Intermediate range |
| 4 | ~100 |
Note: These ranges are approximate and can vary depending on the specific ligands and environment.
X-ray Crystallography of this compound Complexes
X-ray crystallography is a powerful technique for determining the precise three-dimensional structures of this compound coordination compounds, providing critical insights into their bonding, geometry, and intermolecular interactions. Over 350 organothis compound compounds have been characterized by X-ray crystallography, revealing this compound almost exclusively in the +3 oxidation state. researchgate.net The most common coordination geometry observed around the this compound center is tetrahedral, although other arrangements with varying coordination numbers are also known. researchgate.net
Studies utilizing single-crystal X-ray diffraction have elucidated the structural features of various this compound complexes, including those with noninnocent ligands. For instance, observations from X-ray diffraction studies on iminepyridine–Al complexes suggest that the coordination of monodentate ligands to the metal center influences the electronic structures of the ligand. nih.gov Four-coordinate metal centers tend to exhibit a delocalized electronic structure, while five-coordinate centers show alternating single- and double-bond character. nih.gov
X-ray crystallography has also been instrumental in characterizing novel this compound species, such as unprecedented organothis compound dications formed by the dimerization of cationic Al-alkyl and -hexyl complexes. nih.gov Furthermore, it has confirmed the structure of Lewis acid-base adducts formed between Al-alkyl complexes and alcohols, providing insights into the activation of protic substrates upon coordination to a Lewis acid. nih.govrice.edu
The technique is not limited to molecular complexes; it has also been applied to study the coordination of this compound in more complex systems like zeolites. uu.nl In situ X-ray absorption near-edge spectroscopy (XANES) at the Al K-edge allows for the determination of this compound coordination under non-standard conditions, such as varying temperatures and in the presence of water. uu.nl Distinct characteristics in the near-edge spectra are observed for four-, five-, and six-coordinated this compound, providing a valuable probe for coordination numbers in various materials. uu.nlresearchgate.net
Examples of this compound complexes characterized by X-ray crystallography include:
Tris-(5-methylbenzimidazole) tris-(oxalato)-aluminate (III) trihydrate, which crystallizes in the monoclinic system with an octahedral geometry around the this compound ion. scirp.org
Intramolecularly stabilized o-carboranyl this compound complexes, where X-ray structural studies indicated a distorted tetrahedral environment around the this compound atom. researchgate.netmdpi.com
A dimeric mono-aluminum complex composed of two tri-lacunary α-Dawson polyoxotungstate units, revealing a six-coordinate this compound ion sandwiched between the polyoxometalate units. mdpi.com
A one-dimensional this compound compound with an infinite chain structure composed of four-membered Al₂O₂ rings. sci-hub.se
These crystallographic studies provide fundamental structural data essential for understanding the properties and reactivity of this compound coordination compounds.
Reactivity and Stability of this compound Coordination Compounds
The reactivity and stability of this compound coordination compounds are significantly influenced by the nature of the ligands coordinated to the Lewis acidic Al(III) center. The use of redox and chemically noninnocent ligands has enabled the exploration of reaction pathways previously considered uncommon for this compound, such as electron transfer and metal-ligand cooperative bond activation. nih.govacs.org
Organothis compound compounds of highly electropositive elements like this compound are known for their high reactivity and can be sensitive to air and water. britannica.com For instance, trimethylthis compound (B3029685) is spontaneously flammable in air. britannica.com However, the stability and reactivity can be tuned by the appropriate design of ligands.
Electron Transfer and Proton Transfer Chemistry in this compound Complexes
This compound(III), being redox inert, can support rich ligand-based redox chemistry when combined with noninnocent ligands. nih.govacs.org This allows for reversible redox processes to occur on the ligand scaffold without the metal center changing its oxidation state. nih.govacs.org The capacity of Al-NIL complexes to perform electron transfer (ET) and proton transfer (PT) has been utilized in various reactions, including those involving coupled ET/PT for hydride transfer chemistry. nih.govresearchgate.net
Ligand-based PT reactions can initiate metal-ligand cooperative bond activation pathways, leading to catalytic transformations such as acceptorless dehydrogenation and transfer hydrogenation. nih.govresearchgate.net In some cases, ligand-based ET/PT chemistry has been shown to lower kinetic barriers to the formation of certain species, such as dihydropyridinates. nih.gov
Electron transfer in this compound complexes can involve charge transfer between the metal ion and the redox-active ligand. mdpi.com Studies on sulfonated this compound corrole (B1231805)–methylviologen complexes have demonstrated ultrafast photoinduced electron transfer from the corrole to methylviologen. acs.org
Proton transfer in this compound complexes can occur through various mechanisms, including intramolecular proton transfer. nih.gov The presence of proton relays in the secondary coordination sphere or the use of redox-active ligands can be crucial in promoting and tuning catalytic activity, such as in electrochemical hydrogen evolution reactions. researchgate.net Theoretical studies have investigated the mechanisms of double proton transfer in systems involving this compound, such as the adsorption of 4,4′-bipyridine on H-ZSM-5 zeolites, highlighting the influence of this compound distribution on the formation of different protonated species. acs.org
Metal-Ligand Cooperative Bond Activation by this compound Centers
Metal-ligand cooperation (MLC) involves the concerted action of the metal center and the ligand in activating chemical bonds. In this compound complexes, this approach leverages the Lewis acidity of the Al(III) center alongside the reactivity of the ligand to facilitate bond cleavage and formation. nih.govresearchgate.netacs.org
Ligand O and N atoms can function as proton transfer sites, enabling MLCBA. nih.gov In this process, the Al(III) center acts as an electrophile, while a Lewis-basic reduced ligand site behaves as a nucleophile, resulting in the heterolytic cleavage of a substrate bond. nih.gov Metalloaromaticity in certain this compound complexes can reduce the Lewis acidity of the Al(III) ion, promoting MLCBA over direct substrate coordination. nih.gov
Examples of MLCBA by this compound centers include the activation of N–H and O–H bonds. researchgate.netacs.orgnih.gov this compound complexes supported by tridentate bis(imino)pyridine ligands have been shown to activate N–H and O–H bonds across the this compound center and the ligand. acs.orgnih.gov Calix acs.orgpyrrolato aluminates, featuring a Lewis acidic square-planar-coordinated this compound(III) center, can perform O–H bond activation of various alcohols, a process that can be reversed. researchgate.netrsc.org This reversible O-H bond activation can initiate catalytic transfer hydrogenation reactions. researchgate.net
MLC in this compound complexes allows for reactivity that resembles that of transition metals, opening up new avenues for catalysis with this abundant main group element. acs.orgresearchgate.net
Hydrolysis Mechanisms of this compound Complexes and Oligomers
The hydrolysis of this compound complexes, particularly in aqueous solutions, is a complex process involving the interaction of the this compound ion with water molecules, leading to the formation of various hydroxo and aquo species. oulu.firesearchgate.netnih.gov The hexaaqua cation [Al(H₂O)₆]³⁺ is the predominant species at low pH. nih.govwikipedia.org As the pH increases, deprotonation of coordinated water molecules occurs, forming mononuclear species like Al(OH)²⁺ and Al(OH)₂⁺. nih.gov
Further increases in pH lead to the aggregation of these mononuclear species through the formation of hydroxide (B78521) bridges, resulting in the formation of various polynuclear and oligomeric this compound species. oulu.firesearchgate.netnih.govwikipedia.org Examples of such oligomers include dimeric, trimeric, and even larger polycations. oulu.firesearchgate.net The Keggin ion, [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺, is a well-known tridecameric species that can be the principal hydrolysis product under certain conditions. researchgate.netwikipedia.org
Theoretical studies have investigated the hydrolysis and oligomerization mechanisms of specific this compound compounds, such as this compound alkoxides like Al(OC₃H₇)₃. acs.orgresearchgate.netacs.orgnih.gov These studies suggest that hydrolysis of monomers and oligomers can be energetically favorable in both alkaline and neutral solutions, often aided by water. acs.orgresearchgate.netacs.orgnih.gov In alkaline solutions, oligomerization may be more favored than hydrolysis due to higher energy barriers for hydrolysis and large binding energies in the formation of anionic species. acs.orgresearchgate.netacs.orgnih.gov Under neutral conditions, hydrolyzed species can condense to form oligomers with bridging OH groups or oxygen atoms. acs.orgresearchgate.netacs.orgnih.gov
Different models have been proposed to describe the hydrolysis and oligomerization pathways, such as the "Core-link" and "Cage-like" models. oulu.fi The "Cage-like" model suggests the direct transformation between monomeric, dimeric, and tridecameric species, while the "Core-links" model proposes a continuous change in this compound compounds from monomeric to larger complexes. oulu.fi
Experimental methods like potentiometric titration, X-ray diffraction, ²⁷Al NMR, and ESI MS have been used to study this compound hydrolysis and identify the various oligomeric species present in aqueous solutions. oulu.fi These methods have revealed a wide variety of different oligomeric complexes. oulu.fi
The hydrolysis of this compound complexes is also influenced by the presence of other ligands, such as chloride ions, which can be present in the coordination sphere of the this compound in hydrolysis products, particularly in systems derived from this compound chloride. oulu.fi
The stability of this compound hydrolysis products can vary. Dimeric this compound chlorohydrates have been detected as stable in liquid conditions, while pentameric this compound complexes may undergo significant topological changes. oulu.fi
Hydrolysis mechanisms can also be relevant for organothis compound compounds. Studies on the hydrolysis of tri-tert-butyl this compound have provided insights into the activation of water or alcohols upon coordination to the Lewis acidic this compound center. rice.edu
Organometallic Chemistry of Aluminum
Synthesis and Structure of Organoaluminum Compounds
Organothis compound compounds can be synthesized through various methods, including reactions of alkyl halides with this compound, hydroalumination of alkenes and alkynes, and carboalumination reactions wikipedia.org. The resulting structures are diverse, with trialkylthis compound compounds typically existing as dimers and alkylthis compound halides often forming bridged structures. wikipedia.orgfarabi.university
Trialkylthis compound Species
Trialkylthis compound compounds, despite their common name suggesting a monomeric structure like AlR₃, often exist as dimers with the formula Al₂(R)₆, especially for smaller alkyl groups like methyl and ethyl wikipedia.org. In these dimers, two this compound centers are bridged by alkyl ligands. For instance, trimethylthis compound (B3029685) (Al₂(CH₃)₆) and triethylthis compound (B1256330) (Al₂(C₂H₅)₆) adopt dimeric structures where alkyl groups bridge the two this compound atoms wikipedia.orgwikipedia.orgwikipedia.org. The bridging alkyl groups are considered to be five-coordinate carbon atoms farabi.university.
The structure of dimeric trimethylthis compound (Al₂(CH₃)₆) features Al-C(terminal) distances of 1.97 Å and Al-C(bridging) distances of 2.14 Å. wikipedia.org Each this compound center in the dimer is tetrahedral. wikipedia.org These dimers undergo dynamic equilibria, leading to the rapid interchange of bridging and terminal alkyl ligands, as well as ligand exchange between different dimer molecules. wikipedia.orgfarabi.university This exchange is fast even in non-coordinating solvents, as evidenced by proton NMR spectroscopy. wikipedia.orgfarabi.university For example, the ¹H NMR spectrum of Al₂(CH₃)₆ shows two signals at -25 °C, corresponding to the terminal and bridging methyl groups, but only a single signal at 20 °C due to rapid exchange. wikipedia.orgfarabi.university
Trialkylthis compound compounds can be synthesized through the direct reaction of this compound, hydrogen, and olefins, a process developed by Ziegler and coworkers wikipedia.orgnih.gov. This method is particularly efficient for producing compounds like triethylthis compound. wikipedia.orgnih.gov
Alkylthis compound Chlorides and Related Compounds
Alkylthis compound chlorides, with the general formula RₙAlCl₃₋ₙ, also commonly exist as dimers or more complex oligomers, featuring bridging chloride ligands. For example, diethylthis compound chloride ((C₂H₅)₂AlCl) exists as a dimer, [(C₂H₅)₂AlCl]₂, in which chloride atoms bridge the two this compound centers wikipedia.orgeasychem.org. Ethylthis compound sesquichloride ((C₂H₅)₃Al₂Cl₃) is another important example, which is a mixture of ethylthis compound dichloride and diethylthis compound chloride, with an average Cl:Al ratio of 1.5 wikipedia.orgwikipedia.org.
These compounds can be synthesized by the reaction of alkyl halides with this compound wikipedia.org. For instance, ethylthis compound sesquichloride is formed by treating this compound powder with chloroethane. wikipedia.orgwikipedia.org Alkylthis compound chlorides can also be precursors to other organothis compound compounds, such as dialkylthis compound hydrides, which can be prepared by the reduction of dialkylthis compound chlorides with metallic potassium. wikipedia.orgfarabi.university
Alkylaluminoxanes (e.g., Methylaluminoxane (B55162) (MAO), Modified Methylaluminoxanes (MMAO))
Alkylaluminoxanes, such as methylaluminoxane (MAO), are complex mixtures of organothis compound compounds typically represented by the approximate formula (Al(R)O)n, where R is an alkyl group. wikipedia.orgwikiwand.com MAO is commonly prepared by the incomplete hydrolysis of trimethylthis compound. wikipedia.orgwikiwand.com The structure of MAO is complex and can involve ruffled sheets of tetrahedral this compound centers linked by bridging oxygen atoms. wikipedia.orgwikiwand.com
Alkylaluminoxanes are often encountered as solutions in aromatic solvents like toluene (B28343). wikipedia.orgwikiwand.com They are widely used as activators for precatalysts in alkene polymerization, particularly in Ziegler-Natta catalysis. wikipedia.orgwikiwand.com In this role, they not only alkylate the metal precatalyst but also abstract a ligand to form an electrophilic, coordinatively unsaturated catalyst species, which is often described as an ion pair between a cationic catalyst and an MAO-derived anion. wikiwand.com MAO also acts as a scavenger for protic impurities in polymerization systems. wikiwand.com Modified methylaluminoxanes (MMAO) are variations of MAO designed to offer improved solubility or performance in specific catalytic applications.
Reactivity and Reaction Mechanisms of Organothis compound Species
Organothis compound compounds are highly reactive due to the polarized nature of the Al-C bond and the Lewis acidic character of the this compound center. wikipedia.org They readily participate in reactions with a variety of substrates, including insertion reactions and reactions with inorganic materials.
Insertion Reactions into this compound-Hydride and this compound-Carbon Bonds
Insertion reactions are a key class of transformations involving organothis compound compounds. Unsaturated molecules, such as alkenes, alkynes, nitriles, and carbonyl compounds, can insert into Al-H and Al-C bonds. znaturforsch.comrsc.org
Hydroalumination, the addition of an Al-H bond across a carbon-carbon multiple bond, is a well-known example. wikipedia.org This reaction is used to functionalize alkenes and alkynes. For instance, the hydroalumination of nitriles can lead to the formation of imines, which may then dimerize. znaturforsch.com The insertion of a C≡N triple bond into an Al-H bond has been observed, leading to compounds where the nitrile molecule is inserted. znaturforsch.com
Insertion into Al-C bonds also occurs. For example, the reaction of trialkylthis compound compounds with carbon dioxide can lead to the formation of dialkylthis compound carboxylates through the insertion of CO₂ into the Al-C bond. wikipedia.orgfarabi.university Carbonyl groups can also insert into Al-H bonds, forming this compound alkoxide intermediates. rsc.orgd-nb.info Theoretical studies suggest that the insertion of a carbonyl group into an Al-H bond can be a key step in reactions like the hydroboration of carbonates catalyzed by this compound hydrides. rsc.org This insertion can involve the carbonyl carbon attacking the nucleophilic hydride ion, leading to the formation of a tetrahedral intermediate. rsc.orgd-nb.info
Insertion reactions are also relevant in polymerization catalysis. In coordination polymerization, the mechanism often involves the coordination and insertion of an olefin monomer into a metal-alkyl or metal-hydride bond. mdpi.com
Reactions of Organothis compound Compounds with Inorganic Substrates (e.g., Silica)
Organothis compound compounds react with inorganic substrates containing Brønsted acidic sites, such as the silanol (B1196071) groups (Si-OH) present on the surface of silica (B1680970). These reactions lead to the formation of surface-bound organothis compound species. Studies on the reactions of trialkylthis compound compounds and alkylthis compound chlorides with silica gel have shown that these compounds react with both non-hydrogen-bonded and hydrogen-bonded silanols, as well as siloxanes. acs.orgnih.gov
Experimental and computational studies indicate that when alkylthis compound chlorides react with silanols, cleavage of the Al-C bond is thermodynamically favored over cleavage of the Al-Cl bond, although the Al-Cl bond cleavage may be slightly kinetically favored. acs.orgnih.gov The reaction of ethylthis compound dichloride with pretreated silica gel can yield singly bonded surface species of the form Si(s)-O-AlCl₂. acs.orgnih.gov Similarly, diethylthis compound chloride reacts with pretreated silica gel to form bridged surface species, (Si(s)-O)₂-AlCl. acs.orgnih.gov The extent of the surface modification reaction is influenced by the pretreatment of the silica gel. acs.orgnih.gov
The reaction between organothis compound compounds and water or other protic substances can be violent due to the highly reactive nature of the Al-C bond. wikipedia.org
4.2.3. Role of Electronic Structure in Organothis compound Reactivity
The reactivity of organothis compound compounds is significantly influenced by the electronic structure of the this compound atom and the nature of the Al-C bond. This compound, a group 13 element with an electron configuration of [Ne] 3s² 3p¹ libretexts.orgwikipedia.orgumd.eduvaia.comyoutube.com, typically exhibits a +3 oxidation state in its compounds libretexts.org. In organothis compound compounds, the this compound center is often electron-deficient, possessing an incomplete valence shell. This electron deficiency contributes to the characteristic Lewis acidity of organothis compound compounds wikipedia.orgfarabi.university.
The Al-C bond in organothis compound compounds is polar, with the carbon atom being more electronegative than this compound. This polarity results in a partial negative charge on the carbon and a partial positive charge on the this compound, making the carbon atom nucleophilic and basic wikipedia.orgfarabi.universitymsu.edu. The degree of ionic character in the metal-carbon bond is a key factor influencing reactivity; for instance, the carbon-aluminum bond in organothis compound compounds is estimated to have significant ionic character msu.edu.
The electronic structure dictates the coordination behavior of this compound centers. While three-coordinate this compound is common, particularly in monomeric species, the electron deficiency often leads to dimerization or oligomerization through the formation of electron-deficient multicenter bonds, such as the 3-center-2-electron (3c-2e) bonds observed in trimethylthis compound dimer (Al₂(CH₃)₆) wikipedia.orglibretexts.org. In this dimer, methyl groups bridge the two this compound atoms via these electron-deficient bonds libretexts.org. The small Al-C-Al angle (~75°) in these alkyl bridges is a distinguishing feature libretexts.orglibretexts.org. The weakness of these 3c-2e bonds allows for dissociation in solution, which is influenced by the steric bulk of the alkyl groups libretexts.orglibretexts.org.
The Lewis acidity of organothis compound compounds stems from the availability of empty orbitals on the this compound center, which can accept electron pairs from Lewis bases wikipedia.orgfarabi.university. This is a crucial aspect of their reactivity, enabling them to form adducts with various donors like ethers, amines, and anions farabi.universitylibretexts.org. The formation of these adducts, where this compound becomes four-coordinate and adopts a tetrahedral geometry, can impact the reactivity of the organothis compound compound farabi.university. For example, the reduced reactivity of organothis compound compounds in ethereal solutions compared to hydrocarbon solutions is attributed to the formation of less reactive ether adducts libretexts.org.
Frontier molecular orbital (FMO) theory provides further insight into the reactivity of organothis compound compounds. The lowest unoccupied molecular orbital (LUMO) of the organothis compound species, which is typically localized on the electron-deficient this compound center, plays a critical role in reactions with nucleophiles or electron-donating species libretexts.orglibretexts.org. The energy and shape of the LUMO are influenced by the electronic nature of the ligands attached to this compound. Theoretical studies utilizing computational methods like Density Functional Theory (DFT) are instrumental in understanding the electronic structure and predicting the reactivity and selectivity of organothis compound compounds in various reactions, including carboalumination and reactions with electrophiles acs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netscielo.br. For instance, DFT calculations have been used to study the mechanism and stereoselectivity of reactions involving this compound hydrides researchgate.net.
Research findings highlight the role of electronic effects in directing the regioselectivity of reactions catalyzed by organothis compound compounds. For example, computational studies on the reaction of an Al-centered anion with toluene suggested electronically controlled meta-selectivity arising from the electron-donating methyl group researchgate.net.
The electronic structure also influences the ability of organothis compound compounds to activate substrates. Theoretical studies have explored the interaction of organothis compound species, such as those containing Al(I) and Al(III) centers, with various organic substrates like aldehydes, ketones, and imines, demonstrating the role of electronic effects and orbital overlap in reactivity and regioselectivity acs.org.
While the 18-electron rule is a useful concept in transition metal organometallic chemistry, it is less directly applicable to main group organometallic compounds like those of this compound, which often exhibit electron counts lower than 18 due to their electron-deficient nature msu.edulibretexts.org. The reactivity is more closely tied to the Lewis acidity and the polarity of the Al-C bond.
Data Table: Properties of Selected Organothis compound Compounds
| Compound | Formula (Monomer) | Typical Form | PubChem CID |
| Trimethylthis compound | Al(CH₃)₃ | Dimer (Al₂(CH₃)₆) | 16682925 |
| Triethylthis compound | Al(C₂H₅)₃ | Dimer (Al₂(C₂H₅)₆) | 16682930 |
| This compound Chloride | AlCl₃ | Solid (often dimeric or polymeric) | 24012 |
*Note: Trimethylthis compound and triethylthis compound commonly exist as dimers in many phases due to their electron-deficient nature wikipedia.orglibretexts.orgwikipedia.orgwikipedia.org. This compound chloride also exists as a dimer (Al₂Cl₆) in the solid state and vapor phase wikipedia.org.
Catalytic Applications of Aluminum Compounds
Homogeneous Catalysis by Aluminum Complexes
Homogeneous this compound complexes, characterized by having the catalyst in the same phase as the reactants, offer advantages such as high selectivity and activity due to well-defined active sites. researchgate.netmdpi.com The design of the ligand environment around the this compound center plays a crucial role in tuning the catalytic performance for specific reactions. researchgate.netmdpi.com
This compound complexes are widely employed as catalysts or initiators in various polymerization reactions, leading to the formation of diverse polymeric materials. researchgate.netresearchgate.netresearchgate.net Their ability to mediate controlled and sometimes stereoselective polymerization makes them valuable in polymer science. researchgate.netmdpi.com
This compound alkyls, such as triethylthis compound (B1256330) (TEA) and triisobutylthis compound (B85569) (TIBA), and methylaluminoxane (B55162) (MAO), are commonly used as activators or co-catalysts in transition metal-catalyzed alkene polymerization (Ziegler-Natta and metallocene catalysis). researchgate.netmdpi.comnih.govresearchgate.netacs.orgmdpi.com While often acting in conjunction with transition metals, certain cationic this compound complexes and frustrated Lewis pairs involving this compound have shown activity in catalyzing alkene polymerization and oligomerization directly. researchgate.netmdpi.com Research indicates that the type of alkylthis compound co-catalyst can significantly influence the activity and molecular weight distribution of the resulting polymers. nih.govresearchgate.netacs.orgscirp.org Chain transfer to this compound is a known process in some of these systems, affecting polymer molecular weight. scirp.org
This compound complexes, particularly this compound alkoxides and alkyl complexes supported by various ligands (e.g., salen, phenoxy-imine, N-heterocyclic carbenes), are effective catalysts for the ring-opening polymerization (ROP) of cyclic esters, epoxides, lactides, and lactones. researchgate.netresearchgate.netmdpi.comresearchgate.nettandfonline.comimperial.ac.ukresearchgate.net These reactions are crucial for synthesizing biodegradable polymers like polylactide (PLA) and polycaprolactone (B3415563) (PCL). researchgate.netmdpi.comtandfonline.comresearchgate.net The mechanism often involves the coordination of the cyclic monomer to the this compound center, followed by insertion into an this compound-alkoxide or this compound-alkyl bond. researchgate.netresearchgate.net Studies have focused on designing this compound catalysts to achieve controlled polymerization, producing polymers with desired molecular weights and narrow polydispersity indices (PDI), and in some cases, stereocontrol in the polymerization of monomers like lactide. researchgate.netmdpi.comimperial.ac.ukresearchgate.net
Here is a table summarizing some research findings on this compound-catalyzed ROP:
| Catalyst Type | Monomer(s) | Key Findings | Reference |
| This compound alkoxides and alkyl complexes | Lactide, Cyclic Esters | Good catalytic activity, controlled polymerization, potential for stereocontrol. | researchgate.netmdpi.com |
| This compound salen complexes | Lactide, Cyclic Esters | Promising results in ROP of cyclic esters, including stereocontrolled ROP of lactide. | researchgate.netresearchgate.net |
| This compound complexes with 8-Anilide-5,6,7-trihydroquinoline ligands | ε-Caprolactone, rac-Lactide | Efficient initiation, living/controlled polymerization, high conversions, narrow dispersity. | mdpi.com |
| NHC bis-phenolate aluminium chelates | Lactide, Trimethylene carbonate | Active in polymerization. | imperial.ac.uk |
This compound coordination compounds, notably those with porphyrin and salen ligands, have been extensively studied as catalysts for the copolymerization of epoxides with carbon dioxide (CO2) to produce polycarbonates. researchgate.netacs.orgnih.govscilit.combeilstein-journals.orggoogle.comunimi.itscispace.comresearchgate.net This reaction is attractive as it utilizes CO2 as a renewable carbon source. beilstein-journals.orggoogle.com While other metal complexes, such as those of cobalt and chromium, are also highly effective, this compound catalysts offer advantages in terms of abundance and cost. researchgate.netacs.orggoogle.com The catalytic activity and selectivity (towards cyclic carbonates or polycarbonates) are highly dependent on the specific this compound complex and the reaction conditions, including the presence of co-catalysts like quaternary ammonium (B1175870) salts. nih.govscilit.combeilstein-journals.orgrsc.orgrsc.org Some this compound salen complexes have been shown to catalyze the formation of cyclic carbonates from terminal epoxides under mild conditions, while promoting polycarbonate formation from monomers like cyclohexene (B86901) oxide. beilstein-journals.org The mechanism typically involves the cooperative action of a Lewis acidic this compound center activating the epoxide and a nucleophile initiating the ring-opening and subsequent CO2 insertion. nih.govunimi.itscispace.combeilstein-journals.org
Here is a table illustrating some results in this compound-catalyzed epoxide/CO2 copolymerization:
| Catalyst Type | Epoxide(s) | Co-catalyst | Product(s) | Conditions | Key Findings | Reference |
| This compound porphyrin complexes | Propylene (B89431) oxide | 1-methylimidazole | Propylene carbonate | Not specified | First reported example of CO2 copolymerization catalyzed by Al porphyrin. | researchgate.netunimi.itscispace.com |
| This compound salen complexes | Propylene oxide | External nucleophiles (e.g., tetraalkyl ammonium salts, DMAP) | Cyclic propylene carbonate, Polypropylene carbonate | High CO2 pressure and/or high temperature | Activity and selectivity depend on catalyst structure, co-catalyst, and conditions. nih.govscilit.com | |
| Non-symmetrical this compound complex with a single metal center | Styrene (B11656) oxide | TBAB | Cyclic styrene carbonate | 80–150 °C, 1 bar CO2 | Activity comparable to TBAB alone; activation energy determined. | rsc.orgrsc.org |
| Bifunctional this compound-salen catalysts with appended quaternary ammonium salts | Terminal epoxides | None | Cyclic carbonates | 25–35 °C, 1–10 bar CO2 | High activity under mild conditions. | beilstein-journals.org |
| Bifunctional this compound-salen catalysts with appended quaternary ammonium salts | Cyclohexene oxide | None | Polycarbonate | 25–35 °C, 1–10 bar CO2 | First report of one-component Al-salen for polycyclohexene carbonate. | beilstein-journals.org |
| This compound complex with amino-tris(phenolate) ligand scaffold | 1,2-epoxyhexane | Tetrabutylammonium iodide | Cyclic organic carbonates | 90 °C, 10 bar CO2 | High activity, broad substrate scope. | researchgate.net |
This compound complexes have emerged as effective catalysts for various hydroelementation reactions, which involve the addition of a hydrogen-element bond (E-H, where E can be B, N, Si, etc.) across an unsaturated bond (like C=C, C≡C, C=N, C=O). d-nb.infoacs.orgresearchgate.net These reactions are valuable tools in organic synthesis for the functionalization of alkenes, alkynes, imines, and carbonyl compounds. d-nb.infomdpi.comacs.orgnih.gov
This compound-catalyzed hydroboration, the addition of a B-H bond to an unsaturated substrate, has been explored using various this compound hydride and alkyl complexes. d-nb.infomdpi.comresearchgate.netnih.govacs.org Studies have shown that simple commercially available this compound hydride precatalysts like LiAlH4 and sodium bis(2-methoxyethoxy)this compound hydride (Red-Al) can catalyze the hydroboration of alkenes and other functional groups. d-nb.info Different mechanisms, including Lewis acid activation and insertion pathways, have been proposed depending on the specific this compound catalyst and substrate. nih.govacs.org
This compound complexes also catalyze hydroamination (addition of N-H across an unsaturated bond) and hydrosilylation (addition of Si-H across an unsaturated bond). d-nb.infoacs.orgresearchgate.netacs.org Research in these areas focuses on developing efficient and selective this compound catalysts that can compete with or replace traditional transition metal catalysts. d-nb.info
Here is a table presenting some examples of this compound-catalyzed hydroelementation:
| Reaction Type | This compound Catalyst Type | Substrate(s) | Key Findings | Reference |
| Hydroboration | Simple this compound hydride precatalysts (LiAlH4, Red-Al) | Alkenes, ketones, esters, nitriles | Efficient catalysis, good substrate range and functional group tolerance. | d-nb.info |
| Hydroboration | β-diketiminate-supported Al(III) hydride ([NacNacAlH]+) | Olefins, alkynes | Catalysis likely proceeds via Lewis acid activation. | acs.org |
| Hydroboration | This compound amidinate hydride and alkyl complexes | Phenylacetylene | Catalytic activity observed, mechanism proposed to proceed via HBpin adduct. | nih.gov |
| Hydroboration | LAl(n-Bu)2 (L = (ArNCMe)2CH, Ar = 2,6-i-Pr2C6H4) precatalyst | Nitriles, carbodiimides | Chemoselective double hydroboration of nitriles, single hydroboration of carbodiimides under mild conditions. | acs.org |
| Hydrosilylation | Cationic this compound complexes (e.g., [NacNacAlH]+) | Olefins, alkynes | Effective catalysts, mechanistic studies suggest Lewis acid activation. | acs.org |
This compound complexes are active catalysts for the insertion of carbon dioxide into various bonds, particularly Al-O and Al-C bonds, which is a key step in the synthesis of cyclic and polymeric carbonates from epoxides and CO2. d-nb.inforesearchgate.netnih.govunimi.itscispace.combeilstein-journals.orgtum.de Beyond copolymerization with epoxides, this compound catalysts are being explored for CO2 insertion into other substrates. d-nb.infoacs.org This includes the carboxylation of terminal alkynes to produce propiolic acids. researchgate.net The ability of this compound to activate CO2 and facilitate its insertion into different chemical bonds highlights its potential in CO2 utilization strategies. beilstein-journals.orgresearchgate.net Research is ongoing to develop more active and selective this compound catalysts for a wider range of CO2 insertion reactions under milder conditions. beilstein-journals.orgresearchgate.net
Here is a table summarizing some aspects of this compound-catalyzed CO2 insertion:
| Reaction Type | This compound Catalyst Type | Substrate(s) | Key Findings | Reference |
| CO2 insertion into Al-OR bond | This compound porphyrin complexes (e.g., (TPP)Al(OMe)) | CO2 | Reversible insertion observed in the presence of 1-methylimidazole. | unimi.itscispace.comresearchgate.net |
| CO2 insertion during epoxide/CO2 copolymerization | This compound salen complexes, this compound porphyrin complexes, Bifunctional Al-salen catalysts | Epoxides, CO2 | Key step in cyclic and polycarbonate formation; influenced by catalyst structure and co-catalyst. | nih.govbeilstein-journals.orgunimi.itbeilstein-journals.org |
| Carboxylation of terminal alkynes | This compound complexes (specific type not detailed in source) | Terminal alkynes, CO2 | Explored for the synthesis of propiolic acids. | researchgate.net |
| CO2 fixation and catalytic reduction | Dialumene complex | CO2, HBpin | Fixation and reduction of CO2 to formic acid derivative; involves formation of a dialuminium (B1238714) carbonate complex. | tum.de |
Ring-Opening Polymerization of Cyclic Esters, Epoxides, Lactides, and Lactones
Diels-Alder and Michael Addition Reactions
This compound catalysts are among the most widely used catalysts for Diels-Alder and Michael addition reactions alfachemic.com. Lewis acids, including this compound chloride, can catalyze Diels-Alder reactions by binding to the dienophile wikipedia.org. This interaction is understood to accelerate the reaction by reducing destabilizing steric Pauli repulsion between the diene and dienophile wikipedia.org. The first successful catalytic asymmetric Diels-Alder reaction in 1979 utilized a chiral this compound complex as a Lewis acid catalyst nih.gov. Supported this compound catalysts on polymers are commonly employed to catalyze both Diels-Alder and Michael addition reactions alfachemic.com. Chiral multifunctional this compound catalysts and chiral Salen this compound catalysts are also used in various reactions, including Michael additions alfachemic.comresearchgate.net.
In Michael addition reactions, silica-supported this compound chloride has been demonstrated as an efficient catalyst for the nucleophilic addition of aliphatic and aromatic amines to α,β-unsaturated compounds under solvent-free conditions, yielding corresponding β-amino compounds in high yields tandfonline.comtandfonline.com. This heterogeneous catalyst offers advantages such as easy separation, improved selectivity, recyclability, and stability tandfonline.com. For instance, the Michael addition of various aliphatic and aryl amines with electron-donating or electron-withdrawing substituents to α,β-unsaturated olefins has been successfully catalyzed by silica-supported this compound chloride, resulting in high to excellent product yields tandfonline.com. Methyl vinyl ketone (MVK) also undergoes Michael addition under these conditions tandfonline.com.
Lewis Pair Catalysis Involving this compound (e.g., Frustrated Lewis Pairs)
This compound compounds are increasingly explored in the field of frustrated Lewis pairs (FLPs) researchgate.netnih.gov. FLPs involve a Lewis acid and a Lewis base that are prevented from forming a classical adduct due to steric hindrance, allowing them to collectively activate small molecules researchgate.netchemistryviews.org. While boron-based FLPs are well-established, this compound-based FLP hydrogenation catalysts are less common but have shown activity in the hydrogenation of imines, alkenes, and alkynes researchgate.net.
Research over the past 14 years has detailed the development, synthesis, reactivity, and catalytic applications of intermolecular, intramolecular, and hidden this compound-based FLPs with various Lewis bases, including phosphorus, nitrogen, and carbon researchgate.netnih.govchemrxiv.org. The inherently higher acidity of this compound compounds compared to their boron analogs can lead to different reaction pathways nih.gov. This compound FLPs have been shown to react with a variety of polar and non-polar substrates, forming stable adducts or reversibly activating bonds researchgate.netnih.gov. Catalytic applications of this compound FLPs include the dimerization of alkynes, hydrogenation of tert-butyl ethylene (B1197577) and imines, C-F bond activation, reduction of CO₂, dehydrogenation of amine borane, and transfer of ammonia (B1221849) nih.govchemrxiv.org. Additionally, various this compound FLPs have been utilized as initiators in polymerization reactions nih.gov.
A crystalline this compound/carbon-based ambiphile representing a hidden frustrated Lewis pair has been reported, demonstrating the activation and catalytic transfer of ammonia through reversible N-H bond splitting at ambient temperature chemrxiv.org. Cationic this compound complexes have also been shown to form the basis of frustrated Lewis pairs, exhibiting high Lewis acidity that enables FLP reactivity with relatively mild Lewis bases like triphenylphosphine (B44618) (PPh₃) acs.org. Such cationic this compound phosphine (B1218219) complexes can activate alkenes, alkynes, CO₂, propylene oxide, and C-Cl bonds acs.org.
Heterogeneous Catalysis Involving this compound
Alumina (B75360) (Al₂O₃) and aluminosilicates play a central role in heterogeneous catalysis, with a broad range of industrial applications acs.orgethz.ch. This compound oxide is widely used in petroleum chemistry and oil refining as an adsorbent-catalyst and a catalyst support mdpi.comresearchgate.net. Its properties, such as high thermal stability, mechanical strength, large specific surface area, chemical inertness, and adaptable pore structure, make it a suitable support material candcs.de.
Acid-Catalyzed Reactions on Alumina and Aluminosilicates (e.g., Zeolites, Aluminophosphates)
Alumina and aluminosilicates possess acidic properties on their surfaces, functioning as solid acid catalysts stanford.edu. Acid-catalyzed reactions on alumina, zeolites, and aluminophosphates are significant in heterogeneous catalysis researchgate.net. This compound oxide layers on amorphous silica (B1680970) can contain both strong Brønsted and strong Lewis acid sites, with the acidity influenced by the film thickness acs.orgethz.ch.
Zeolites and zeolite-like molecular sieves such as silicoaluminiophosphates (SAPOs) are used as acid catalysts in various processes researchgate.net. In aluminosilicates, particularly zeolites, this compound substitutes silicon at tetrahedral coordination sites, contributing to the acidic properties ceramics-silikaty.cz. The locations of this compound atoms in zeolites are crucial as they are directly related to the active sites, especially Brønsted acid sites acs.org. Aluminophosphates can also be used as binders for zeolites, although this can affect acidity mdpi.com.
Solid acid catalysts based on alumina and aluminosilicates are employed in hydrocarbon transformations and the synthesis of organic chemicals stanford.edu. Examples include catalytic cracking in petroleum refining, alkylation of benzene, isomerization of alkanes, and the synthesis of various fine chemicals stanford.edu. The acid sites of alumina, SAPO-11, and zeolite β can enhance the rate of hydrolysis in reactions like the hydrodeoxygenation of methyl palmitate mdpi.com.
Supported Transition Metal Catalysts on this compound Oxide Supports
This compound oxide is frequently used as a support material for transition metal catalysts researchgate.netcandcs.de. This is particularly common in petrochemicals and exhaust gas purification, where alumina supports precious metals like platinum, palladium, and rhodium for oxidation and hydrogenation reactions candcs.de.
Supported transition metal oxide catalysts on alumina are used in various applications, including the hydrogenation of carbonyl compounds and the oxidation of volatile organic pollutants mdpi.comresearchgate.netscielo.org.za. The alumina support not only stabilizes the dispersed transition metal nanoparticles but can also synergistically interact with them to activate substrates rsc.org. The choice of oxide support significantly influences the catalytic activity of supported transition metal catalysts osti.gov. For example, in the hydrogenation of octanal, copper, nickel, and cobalt nanoparticles supported on alumina have been studied, with the copper catalyst showing high activity and selectivity scielo.org.za.
The structure and properties of the alumina support precursor can influence the performance of supported metal catalysts mdpi.com. Homogeneous distribution of metal oxides on the alumina support is important for efficient catalytic performance mdpi.com. Surface modification of the alumina support can also impact the anchoring of active species and the resulting acidity, affecting catalytic activity osti.gov.
Amorphous this compound Compounds in Catalytic Processes (e.g., Petrochemistry, Oil Refining)
Amorphous this compound compounds play a complex role in petrochemistry and oil refining mdpi.comresearchgate.netresearchgate.net. While sometimes considered undesirable components of heterogeneous alumina catalysts, they can demonstrate promising catalytic performance, particularly in oil upgrading mdpi.comresearchgate.netresearchgate.net. The study of amorphous this compound compounds is challenging due to ambiguity in terminology and complexity in synthesis mdpi.comresearchgate.net.
Amorphous this compound hydroxide (B78521), for instance, has a disordered structure and can be used as a catalyst for this compound-water reactions to produce hydrogen gas researchgate.net. Gelatinous structures of aluminas, which are amorphous, offer new application potentials mdpi.com. Modified amorphous this compound compounds, such as those modified with cobalt salts, can be applied in petroleum refining for upgrading heavy oil and natural bitumen mdpi.com.
In the oil refining industry, amorphous aluminosilicate (B74896) catalysts are commonly used, often in conjunction with zeolites in zeolite-containing catalysts zienjournals.com. Alumina-platinum catalysts, which can involve amorphous alumina supports, are used for flavoring and increasing the octane (B31449) number of gasoline fractions zienjournals.com. Binary oxide systems like amorphous aluminosilicate gels are also utilized as catalysts in the chemical and oil refining industries zienjournals.com.
Amorphous this compound compounds, like other amorphous structures, possess high reactivity mdpi.com. Their unique properties and potential applications in catalytic processes, particularly in petrochemistry and oil refining, continue to be areas of investigation mdpi.comresearchgate.net.
Theoretical and Computational Chemistry of Aluminum Compounds
Quantum Chemical Calculations (DFT, Ab Initio, QM/MM)
Quantum chemical methods, including Density Functional Theory (DFT), ab initio methods, and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches, are powerful tools for investigating the electronic structure, bonding, and reactivity of aluminum compounds. These methods solve the electronic Schrödinger equation (or approximations thereof) to provide detailed information about molecular properties. Ab initio methods, like Coupled Cluster (CC) approaches, can achieve high accuracy but are computationally expensive, especially for larger systems hu-berlin.de. DFT offers a balance between accuracy and computational cost, making it widely used for various this compound systems ucl.ac.ukacs.orgacs.org. QM/MM methods are particularly useful for studying complex systems, such as reactions in solution or biological environments, by treating the chemically active region quantum mechanically and the surrounding environment with classical molecular mechanics ucl.ac.ukcapes.gov.br.
Electronic Structure Analysis and Reactivity Prediction (e.g., HOMO-LUMO Interactions, Charge Transfer)
Electronic structure analysis using quantum chemical methods provides fundamental insights into the properties and reactivity of this compound compounds. Key aspects include the analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally suggests higher reactivity researchgate.netajchem-a.commdpi.com. Analysis of HOMO and LUMO can also indicate regions within a molecule that are prone to electrophilic or nucleophilic attack researchgate.netmdpi.com.
Charge transfer interactions within this compound compounds can be investigated through methods like Natural Bond Orbital (NBO) analysis and the mapping of molecular electrostatic potential surfaces (MEP) mdpi.comscience.govijcce.ac.ir. These analyses help identify the distribution of electron density and potential reactive sites. For instance, studies on organothis compound compounds have used NBO analysis to discuss electronic and steric effects uga.edu. Computational studies have also explored the electronic structure of novel this compound species, such as those containing this compound in lower oxidation states (Al(I) and Al(III) centers), revealing insights into their unique bonding and potential as frustrated Lewis pairs nih.gov.
Reaction Mechanisms and Potential Energy Surfaces of this compound Reactions
Quantum chemical calculations are essential for elucidating the mechanisms of reactions involving this compound compounds and mapping their potential energy surfaces (PES). A potential energy surface describes the energy of a molecular system as a function of the positions of its atoms, allowing for the identification of reactants, products, intermediates, and transition states mdpi.com. Locating transition states and calculating activation barriers provides critical information about reaction rates and pathways mdpi.com.
Studies on the reaction of this compound atoms with oxygen molecules (O₂) have utilized multiconfigurational ab initio methods to investigate the potential energy surfaces for the formation of AlO and AlO₂ species, which are relevant to this compound combustion iastate.edu. These studies can identify likely reaction pathways and the energetics of different isomers iastate.edu. Computational methods, including DFT, have also been applied to study reactions on this compound oxide surfaces, such as the C-H activation of methane (B114726) on γ-Al₂O₃, to understand catalytic mechanisms and the role of surface sites acs.org. The reaction paths and transition states for the decomposition of hydrated this compound ions have also been explored computationally to understand hydrogen formation processes researchgate.net. Furthermore, QM calculations have been used to study the reactivity of this compound oxide clusters towards methane researchgate.net.
Solvation Studies of this compound Ions and Complexes in Aqueous and Non-Aqueous Media
The behavior of this compound ions and complexes in solution is significantly influenced by solvation. Computational methods are valuable for studying the structure and dynamics of solvation shells in both aqueous and non-aqueous media oulu.fiacs.orgnih.gov. Static quantum chemical calculations (HF, DFT, MP2) and molecular dynamics simulations, including ab initio molecular dynamics (CPMD), have been employed to model the solvation of this compound species oulu.fiacs.org.
Studies on the hydration of Al³⁺ ions have used ab initio simulations to investigate the structure and dynamics of the first and second hydration shells, finding agreement with experimental data regarding the number of water molecules in the first shell researchgate.net. These simulations can also reveal details about hydrogen bonding and water exchange processes researchgate.net. The hydrolysis of hydrated this compound ions, involving deprotonation and dehydration, has been investigated using constrained molecular dynamics, providing insights into the reaction coordinate and estimating hydrolysis constants aip.org. Computational studies have also examined the solvation of this compound hydroxide (B78521) species, comparing different computational methods and solvation models acs.org. The complexation of this compound ions with various ligands in aqueous and non-aqueous solutions has been studied using a combination of spectroscopy and quantum chemical calculations to understand stoichiometry and structural modifications upon complexation researchgate.net.
Point Defect Studies in this compound Nitride and Other this compound Solid-State Materials
Computational methods, particularly DFT and QM/MM approaches, are extensively used to study point defects in this compound-containing solid-state materials like this compound nitride (AlN). Point defects, such as vacancies, interstitials, and antisite defects, significantly influence the electronic, optical, and mechanical properties of these materials ucl.ac.ukucl.ac.ukresearchgate.netwvu.edursc.org.
Computational molecular modeling techniques, including molecular mechanics and QM/MM methods, have been applied to systematically investigate intrinsic point defects in AlN ucl.ac.ukucl.ac.ukresearchgate.net. These studies can determine the formation energies of different defects under varying conditions (e.g., N-rich or N-poor) and identify the most favorable defects, such as nitrogen vacancies and nitrogen split interstitials ucl.ac.ukucl.ac.ukresearchgate.net. Computational studies also explore the electronic states introduced by these defects within the band gap, which are relevant to luminescence and absorption properties ucl.ac.ukucl.ac.ukrsc.org. The QM/MM embedded cluster method is particularly useful for studying localized defect states in solid-state materials like AlN ucl.ac.ukrsc.org. Beyond AlN, computational approaches contribute to understanding defects and properties in other this compound-containing solid-state materials used in various applications, including semiconductors and ceramics nih.gov.
Molecular Dynamics Simulations of this compound Systems
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of atoms and molecules in this compound systems. By simulating the physical movements and interactions of particles over time, MD provides insights into dynamic processes that are difficult to observe experimentally mdpi.comresearchgate.netjmaterenvironsci.com. MD simulations can employ various potential functions or force fields to describe interatomic interactions, ranging from simple empirical potentials to more sophisticated reactive force fields (ReaxFF) that can model chemical reactions researchgate.netjmaterenvironsci.com.
MD is used to investigate a range of properties, including structural changes, diffusion, and thermal response researchgate.netjmaterenvironsci.com. For this compound, MD simulations have been applied to study the mechanical properties of pure this compound and this compound alloys researchgate.netjmaterenvironsci.com. They can also be used to investigate the behavior of this compound nanoparticles, such as their heating response and melting behavior .
Hydration Shell Dynamics and Ligand Exchange in this compound Complexes
Molecular dynamics simulations are particularly well-suited for studying the dynamics of solvation shells around this compound ions and complexes in solution. These simulations can provide information about the arrangement and movement of solvent molecules in the vicinity of the this compound center researchgate.netmdpi.com. Studies using MD have investigated the hydration shells of Al³⁺ ions, providing details about the coordination number and the dynamics of water molecules in the first and second solvation shells researchgate.net.
Advanced Analytical Techniques for Aluminum Chemical Research
Spectroscopic Characterization Methods for Aluminum Species
Spectroscopic techniques are fundamental tools in this compound research, offering detailed information about elemental composition, chemical states, molecular structure, and spatial distribution. A variety of methods, spanning different regions of the electromagnetic spectrum and utilizing various excitation sources, are employed for the comprehensive characterization of this compound-containing materials. rsc.orgrsc.orgarxiv.org
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique widely used to determine the elemental composition and chemical state of the outermost layers of a material, typically within the top 10 nanometers. thermofisher.comuoregon.edueag.com It works by irradiating the sample surface with X-rays, causing the emission of photoelectrons. thermofisher.comeag.com The kinetic energy of these emitted electrons is measured, which is characteristic of the element and its chemical environment. thermofisher.comeag.com
XPS is particularly valuable for analyzing this compound surfaces, including the native oxide layer (this compound oxide, Al₂O₃) that readily forms on metallic this compound. thermofisher.comeag.comfishersci.ie This oxide layer is crucial for this compound's corrosion resistance. thermofisher.com XPS can distinguish between metallic this compound and this compound in oxide form, providing insights into the thickness and composition of the oxide layer. thermofisher.comeag.com It can also identify surface contaminants and analyze the chemical state of alloying elements or surface treatments on this compound. thermofisher.comuoregon.edueag.com For instance, XPS has been successfully used to identify and quantify chemical disparities on tarnished this compound components, helping to understand the source of discoloration. azom.com Depth profiling using ion sputtering can extend the analysis to a few microns into the sample, providing compositional information as a function of depth. uoregon.edueag.com
X-ray Fluorescence Spectroscopy (XRF) for Elemental Composition
X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used for determining the elemental composition of materials. It involves exciting atoms in the sample with X-rays, causing them to emit characteristic secondary X-rays (fluorescence). elkamehr.com The energy and intensity of these emitted X-rays are measured to identify and quantify the elements present. elkamehr.com
XRF is widely applied in the analysis of this compound alloys to determine the concentrations of this compound and various alloying elements such as silicon (Si), magnesium (Mg), copper (Cu), and zinc (Zn). scirp.orgscirp.org It is a rapid method suitable for quality control in industrial production. scirp.orgscirp.org Research has focused on establishing calibration curves to relate XRF fluorescence intensity to element concentrations in complex this compound electrolytes, achieving low relative errors. researchgate.net Micro-XRF, often coupled with Scanning Electron Microscopy (SEM), offers enhanced sensitivity for detecting trace elements (those with atomic number Z > 20) in this compound alloys, with detection limits as low as 10 ppm (µg/g) for certain elements and matrices. azom.com This is significantly lower than the typical detection limits of 1000 ppm (0.1 mass%) for electron excitation methods like EDS. azom.com Studies have shown that micro-XRF can exclusively detect trace elements like titanium (Ti), vanadium (V), manganese (Mn), strontium (Sr), and gallium (Ga) in certified this compound alloys, which were below the detection limit for EDS in some runs. azom.com
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Groups and Chemical Substances
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are vibrational spectroscopic techniques used to identify functional groups and chemical substances within a sample based on their absorption of infrared light. pressbooks.pubcambridge.org When IR light interacts with a molecule, specific wavelengths are absorbed, causing molecular bonds to vibrate at characteristic frequencies. pressbooks.pub The resulting spectrum, a plot of absorbance versus wavenumber, provides a unique molecular fingerprint. cambridge.org
FTIR is valuable in this compound research for characterizing the molecular structure and presence of specific functional groups in this compound compounds and on this compound surfaces. It can be used to study the hydration and dehydration behavior of this compound oxides (aluminas) and oxidized metallic this compound powders. mdpi.com For example, FTIR analysis of this compound oxides like boehmite (AlOOH) can reveal the presence of hydroxyl groups and their changes upon heating. mdpi.com Peaks in the FTIR spectrum can confirm the presence of specific bonds, such as Al-O-Al bonds in alumina (B75360) nanoparticles. researchgate.net FTIR has also been employed to characterize the grafting of silanes onto this compound/alumina substrates, which is relevant for developing new types of sensors. nih.gov Different sampling techniques like transmission, attenuated total reflection (ATR), specular reflection, and diffuse reflectance (DRIFTS) can be used depending on the sample type. pressbooks.pubmdpi.com
Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)
Raman spectroscopy is a vibrational spectroscopic technique that provides information about the vibrational modes of molecules, offering insights into their structure and bonding. It is based on the inelastic scattering of light. While traditional Raman scattering is weak, Surface-Enhanced Raman Spectroscopy (SERS) significantly enhances the Raman signal of molecules adsorbed on or near noble metal surfaces or nanostructures. wikipedia.orgaip.org
In the context of this compound research, particularly for applications in the ultraviolet (UV) region, this compound has gained interest as a plasmonic material for SERS substrates because its plasmon band is in the UV range, unlike silver and gold whose plasmon bands are typically in the visible region. wikipedia.orgaip.orgtandfonline.com This makes this compound suitable for UV SERS, which can be advantageous for studying biomolecules that absorb in the UV region. aip.orgtandfonline.com Research has demonstrated the use of this compound nanoparticles (Al NPs) and epitaxial this compound films as SERS substrates. tandfonline.comacs.org Studies using Al NPs prepared by electric explosion have shown significant SERS enhancement factors for molecules like adenine (B156593) under UV excitation (e.g., 325 nm). tandfonline.com An optimal SERS enhancement factor of 1.4 × 10⁸ was reported for 1 mM adenine detected in aqueous solution using 200 nm Al NPs. tandfonline.com Epitaxial this compound films have also shown promise as scalable plasmonic platforms for SERS, demonstrating comparable performance to silver substrates in the visible range for certain analytes. acs.org
Glow Discharge Optical Emission Spectroscopy (GDOES) for Elemental Depth Profiling
Glow Discharge Optical Emission Spectrometry (GDOES) is an analytical technique primarily used for elemental analysis and depth profiling of solid conductive materials. researchgate.netazom.comanalyses-surface.com It works by using a glow discharge plasma to sputter material from the sample surface. researchgate.netanalyses-surface.com The sputtered atoms are then excited in the plasma and emit light at characteristic wavelengths, which are detected by an optical spectrometer to determine the elemental composition. researchgate.netanalyses-surface.com
GDOES is particularly useful for obtaining quantitative depth profiles of elements in surface films, coatings, and modified layers on metallic materials, including this compound. researchgate.nethoriba.comresearchgate.net It can provide information on the layered structure and elemental distribution across the thickness of these layers, typically up to a depth of 10 to 150 µm. researchgate.netazom.comanalyses-surface.com Applications in this compound metallurgy include analyzing surface films on this compound sheets, characterizing coated this compound foils, and assessing the composition and thickness of coatings. researchgate.nethoriba.com GDOES depth profiles can be used for quality control, process optimization, and failure analysis. horiba.com For example, GDOES has been used to analyze anodized oxide films on this compound, providing depth profiles of elements within the oxide layer and the underlying this compound substrate. researchgate.netresearchgate.net
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Trace Element Analysis and Speciation
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used for the detection and quantification of trace elements in various sample types. nih.govnih.govscienceopen.com It utilizes an inductively coupled plasma to ionize the sample, and the resulting ions are then separated and detected by a mass spectrometer. nih.govnih.gov ICP-MS can measure the presence of a wide range of elements, often achieving detection limits down to parts per trillion (ppt) levels for many elements. nih.gov
ICP-MS is a powerful tool for analyzing this compound samples, particularly when trace element analysis is required. It is used to determine the concentration of trace elements in this compound alloys, environmental samples, and biological materials. nih.govnih.govscienceopen.com The technique is also increasingly used for elemental speciation, which involves identifying and quantifying different chemical forms of an element. nih.govtandfonline.com Coupling ICP-MS with separation techniques like Liquid Chromatography (LC-ICP-MS) or Size Exclusion Chromatography (SEC-ICP-MS) allows for the separation and subsequent detection of different this compound species. tandfonline.comnih.gov This is important because the toxicity and behavior of an element can depend on its chemical form. ICP-MS offers advantages over older techniques like atomic absorption spectrometry due to its higher sensitivity and multi-element capabilities. nih.govnih.gov Sample preparation for ICP-MS typically involves digestion or dilution of the sample. nih.gov
Data Tables
While detailed raw data tables from specific research findings were not extensively available across all search results within the strict scope, the information gathered highlights the types of quantitative data obtained by these techniques.
Table 1: Typical Analytical Information Provided by Spectroscopic Techniques for this compound Research
| Technique | Primary Information Provided | Application Examples in this compound Research |
| XPS | Surface elemental composition, chemical state, oxide thickness | Analysis of passive oxide layers, surface contamination, surface treatments on Al alloys. thermofisher.comuoregon.edueag.com |
| XRF | Bulk and near-surface elemental composition | Quantification of alloying elements in Al alloys, analysis of complex this compound electrolytes, trace element detection. scirp.orgscirp.orgresearchgate.netazom.com |
| IR/FTIR | Functional groups, molecular structure, hydration state | Characterization of this compound oxides, grafted species on Al/alumina surfaces. mdpi.comresearchgate.netnih.gov |
| Raman/SERS | Molecular vibrations, structural information, enhanced signal for trace molecules | Study of molecules adsorbed on Al plasmonic substrates, particularly in the UV range. wikipedia.orgaip.orgtandfonline.comacs.org |
| GDOES | Elemental depth profiles, layer thickness, composition vs. depth | Analysis of coatings, surface treatments, and layered structures on Al and Al alloys. researchgate.netanalyses-surface.comhoriba.comresearchgate.net |
| ICP-MS | Trace element concentration, elemental speciation | Quantification of trace elements in various Al-containing samples, speciation of Al compounds in solution. nih.govnih.govscienceopen.comtandfonline.comnih.gov |
Table 2: Example of Trace Element Detection Limits
| Technique | Element | Typical Detection Limit | Matrix/Sample Type | Source |
| Micro-XRF | Various (Z>20) | ~10 ppm (µg/g) | This compound alloys | azom.com |
| ICP-MS | Various | ppt-ppq levels | Various | nih.govresearchgate.net |
| ICP-MS | This compound | 0.1–10 μmol/L (approx.) | Biological samples (blood/urine) | nih.gov |
Note: Detection limits are highly dependent on the specific instrument, sample matrix, and analytical conditions.
Detailed Research Findings
Research utilizing these techniques has provided significant insights into this compound chemistry:
XPS studies have confirmed the presence and chemical state of this compound and oxygen in the native oxide layer on this compound surfaces, as well as the composition of yttrium this compound garnet (YAG). thermofisher.comaip.org Analysis of tarnished this compound parts using XPS has revealed chemical differences between discolored and normal areas. azom.com
XRF analysis has been successfully applied to quantify the main components (Al, Si, Mg, Cu, Zn) in this compound alloys, with studies establishing mathematical models and fitting methods to improve accuracy, achieving low average absolute and relative errors for these elements. scirp.orgscirp.org XRF has also been explored for real-time analysis of complex this compound electrolytes in industrial production. researchgate.net
FTIR spectroscopy has been used to characterize the molecular changes during the thermal dehydration of this compound oxides, identifying specific vibrational modes associated with hydroxyl groups and Al-O-Al bonds. mdpi.comresearchgate.net It has also been instrumental in optimizing the process of grafting silanes onto this compound/alumina surfaces for sensor development. nih.gov
SERS research using this compound nanoparticles as substrates has demonstrated significant enhancement of Raman signals for biomolecules like adenine under UV excitation, highlighting the potential of this compound plasmonics for sensitive detection. tandfonline.com Studies have shown that the size of this compound nanoparticles can influence the SERS enhancement factor. tandfonline.com
GDOES depth profiling has provided quantitative information on the elemental distribution in surface films on this compound, such as anodized oxide layers, allowing for the characterization of layer thickness and composition gradients. researchgate.netresearchgate.net This is crucial for understanding the properties and performance of surface-treated this compound materials. horiba.com
ICP-MS is routinely used for highly sensitive trace element analysis in this compound-related samples. nih.govscienceopen.com Coupled techniques like SEC-ICP-MS enable the speciation of metals, which is important for understanding their behavior in biological systems, although specific detailed findings on this compound speciation in biological contexts within the search results were limited to general applications of the technique. tandfonline.comnih.gov
These advanced analytical techniques are indispensable for fundamental research and industrial applications involving this compound, providing the detailed chemical information necessary for material development, process control, and understanding the interactions of this compound compounds in various environments.
Atomic Absorption Spectrometry (AAS) and Atomic Emission Spectrometry (AES)
Atomic Absorption Spectrometry (AAS) and Atomic Emission Spectrometry (AES) are widely used techniques for the quantitative determination of this compound in various matrices. These methods rely on the principle that atoms of an element can absorb or emit light at specific wavelengths.
AAS, particularly Graphite Furnace Atomic Absorption Spectrometry (GFAAS) and Flame Atomic Absorption Spectrometry (FAAS), is effective for measuring this compound levels, including trace amounts in complex samples such as biological materials, water, wastewater, and soil. GFAAS offers lower detection limits compared to FAAS. For instance, GFAAS has been used to determine this compound in human blood serum with a detection limit of approximately 1 µg/L. scispec.co.th In water and wastewater analysis, EPA methods recommend GFAAS and FAAS, achieving detection limits of 3 µg/L and 100 µg/L, respectively. nih.gov Sample preparation, such as digestion with nitric acid, is often necessary for these techniques. scispec.co.thnih.gov
Atomic Emission Spectrometry (AES), including Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) and Spark Atomic Emission Spectrometry (Spark-AES), is also extensively applied for this compound analysis, particularly in this compound alloys. ICP-AES can measure the presence of multiple elements simultaneously and offers lower detection limits than traditional AES. nih.gov Spark-AES is a standard method for analyzing the chemical composition of this compound and its alloys in various forms like chill cast disks, castings, foils, sheets, plates, and extrusions. accuristech.comastm.orgtajhizkala.ir This technique involves creating a spark discharge between the sample surface and an electrode, exciting the atoms, and measuring the emitted light. tajhizkala.ir
A standard test method (ASTM E1251-24) describes the analysis of this compound and its alloys by Spark-AES, covering a range of elements and their typical mass fraction ranges. accuristech.comastm.org
Here is an example of tested mass fraction ranges for various elements in this compound and its alloys analyzed by Spark-AES: astm.org
| Element | Tested Mass Fraction Range (Wt %) |
| Antimony | 0.001 to 0.003 |
| Arsenic | 0.001 to 0.006 |
| Beryllium | 0.0004 to 0.24 |
| Copper | 0.001 to 5.5 |
| Magnesium | 0.03 to 5.4 |
| Silicon | 0.07 to 16 |
| Zinc | 0.002 to 5.7 |
Note: The usable analytical range may extend beyond the tested range based on instrument capabilities and reference materials. astm.org
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ²⁷Al NMR) for Structural Information and Speciation
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²⁷Al NMR, is a powerful non-destructive technique used to gain insights into the local structure, coordination environment, and speciation of this compound in various compounds and materials. tandfonline.comnih.govresearchgate.net The ²⁷Al nucleus is 100% naturally abundant and has a spin of 5/2, making it amenable to NMR analysis, although its quadrupolar nature can lead to broadened signals. researchgate.netvot.pl
²⁷Al NMR is particularly valuable for studying the complex coordination chemistry of this compound in solution, including hydrolysis products and the formation of polynuclear species. tandfonline.com Different this compound species, such as monomeric Al ions (e.g., [Al(H₂O)₆]³⁺, [Al(OH)(H₂O)₅]²⁺, [Al(OH)₄]⁻), dimeric species (e.g., [Al₂(OH)₂(H₂O)₈]⁴⁺), and polymeric Keggin-type structures (e.g., [AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺), exhibit distinct chemical shifts in the ²⁷Al NMR spectrum, allowing for their identification and quantification. tandfonline.commdpi.comduke.edu Hexa-coordinated this compound typically resonates in the range of -30 to 30 ppm, while tetra-coordinated this compound can appear at much lower fields, around 60-80 ppm. vot.plmdpi.com
Solid-state ²⁷Al NMR, often combined with techniques like Magic Angle Spinning (MAS), Multiple-Quantum Magic-Angle Spinning (MQMAS), and Quadrupolar Carr–Purcell–Meiboom–Gill (QCPMG), provides detailed information about the this compound environment in solid materials like aluminophosphates, zeolites, and metal-organic frameworks. nih.govnih.govcdnsciencepub.com These techniques can help resolve different this compound sites and extract parameters related to the electric field gradient and nuclear magnetic shielding tensors, offering insights into the coordination geometry and local bonding. cdnsciencepub.com
²⁷Al NMR has been applied to study this compound speciation in various environments, including soil solutions and biological samples. tandfonline.commdpi.com It is also used to investigate this compound-containing compounds in the context of polymerization mechanisms and battery chemistries, providing molecular-level details about the this compound species involved. vot.plgithub.io
Here is a simplified representation of typical ²⁷Al NMR chemical shifts for different this compound coordination environments: vot.plmdpi.com
| This compound Coordination Number | Typical ²⁷Al NMR Chemical Shift Range (ppm) |
| Hexa-coordinated (e.g., [Al(H₂O)₆]³⁺) | -30 to 30 |
| Penta-coordinated | Intermediate range (less common) |
| Tetra-coordinated (e.g., [Al(OH)₄]⁻) | 60 to 80 |
Note: Chemical shifts are relative to a standard, typically [Al(H₂O)₆]³⁺ at 0 ppm. mdpi.com
Laser-Induced Breakdown Spectroscopy (LIBS)
Laser-Induced Breakdown Spectroscopy (LIBS) is an analytical technique used for determining the elemental composition of materials. It involves focusing a high-energy laser pulse onto the sample surface, creating a plasma. sintef.nooptica.orgmdpi.com The light emitted by the excited atoms and ions in the plasma is then collected and analyzed to identify the elements present and their concentrations. mdpi.com
LIBS offers several advantages, including minimal sample preparation, fast detection, and the ability to analyze various sample types, including solids and liquids. mdpi.com It is particularly useful for the rapid, in-situ, and non-destructive analysis of this compound alloys, enabling the determination of their chemical composition. sintef.nospectroscopyonline.com LIBS can be used for online monitoring of molten this compound composition during processes like casting and alloying. sintef.no
Quantitative analysis of this compound alloys by LIBS involves generating calibration curves for the elements of interest by correlating the intensity of their emission lines with known concentrations in reference materials. optica.org Recent advancements in LIBS for this compound analysis include the application of deep learning regression for quantitative analysis of this compound scrap, aiming to improve accuracy for metal sorting and recycling. spectroscopyonline.com LIBS has also been explored for classifying different types of this compound alloys using multivariate analysis techniques applied to the spectral data. mdpi.com
LIBS has been applied to study the surface hardness of this compound alloys by analyzing the spectral intensity of elements. researchgate.net
Microscopy and Imaging Techniques for Chemical Analysis of this compound Materials
Microscopy and imaging techniques, often coupled with spectroscopic methods, provide valuable spatial and chemical information about this compound materials at different length scales, from the micro- to the atomic level.
Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDX/EDS) for Elemental Mapping and Microanalysis
Scanning Electron Microscopy (SEM) is a widely used technique that provides high-resolution images of the surface morphology of materials. researchgate.neteag.com When coupled with Energy Dispersive X-ray Spectroscopy (EDX or EDS), SEM becomes a powerful tool for elemental analysis and chemical characterization at the micro- and nanoscale. researchgate.neteag.comvaccoat.comnanoscience.com
In SEM-EDX, a focused electron beam interacts with the sample surface, causing the emission of characteristic X-rays from the constituent atoms. vaccoat.comnanoscience.com The EDX detector measures the energy and intensity of these X-rays, which are unique to each element, allowing for their identification and quantification. vaccoat.comnanoscience.com This provides elemental composition information from a sample volume typically a few micrometers in diameter and depth. eag.com
SEM-EDX is extensively used in the study of this compound materials for various applications, including:
Elemental Mapping: Generating images that show the spatial distribution of different elements within the sample. nanoscience.cominnovaltec.com This is crucial for understanding the distribution of alloying elements, impurities, or phases in this compound alloys. nanoscience.com
Microanalysis: Determining the elemental composition of specific features or phases observed in the SEM images, such as precipitates, inclusions, or grain boundaries. researchgate.netinnovaltec.commdpi.com This is particularly useful for failure investigations and quality control in this compound production. innovaltec.com
Surface Analysis: Characterizing the surface chemistry of this compound products, including the composition of oxide layers or contaminants. innovaltec.com
SEM-EDX analysis has been used to examine the microstructure and phase composition of this compound alloys. For example, in studies of Al-Mg-Si this compound alloys, SEM-EDX has been used to identify phases at globule boundaries, such as Mg₂Si and Al₂Cu. mdpi.com It has also been applied to analyze particles on surfaces, such as ocular surface particles, where this compound-containing particles were identified and their size and morphology characterized. nih.gov
While primarily providing qualitative or semi-quantitative analysis, quantitative analysis with EDX is possible with appropriate standards and matrix corrections. nanoscience.com
Transmission Electron Microscopy (TEM) for Atomic-Level Microstructural and Compositional Analysis
Transmission Electron Microscopy (TEM) is a technique that provides imaging and diffraction information at a much higher resolution than SEM, allowing for the investigation of the internal microstructure and crystallographic structure of materials down to the atomic level. mdpi.comoptica.orgcdnsciencepub.com TEM samples need to be prepared as very thin foils that are transparent to electrons.
When combined with analytical techniques like EDX or Electron Energy Loss Spectroscopy (EELS), TEM can provide spatially resolved elemental and chemical information at the nanoscale. innovaltec.commdpi.com This combination, often referred to as Analytical TEM, is invaluable for understanding the relationship between the microstructure and properties of this compound alloys.
TEM is used in this compound research to:
Characterize Microstructure: Image and analyze features such as dislocations, grain boundaries, precipitates, and phases within the this compound matrix. mdpi.comnasa.govconfer.cz
Determine Crystallographic Structure: Obtain diffraction patterns from specific areas to identify the crystal structure of different phases or precipitates. mdpi.commdpi.com
Analyze Composition at High Spatial Resolution: Use EDX or EELS to determine the elemental composition of very small features, such as nanoscale precipitates or segregation at grain boundaries. mdpi.comresearchgate.net
TEM studies have provided detailed insights into the microstructure of various this compound alloys, including Al-Li-Cu alloys, where the nature and distribution of stringer particles were characterized. nasa.gov In alumina/Al composites, TEM with EDX has been used to analyze the chemical composition of different grains and precipitations. mdpi.com TEM has also been employed to investigate the evolution of precipitates and grain structure in rheo-extruded Al-Sc-Zr-Fe alloys. researchgate.net
For example, TEM analysis of an alumina/Al composite showed grains with varying morphology and chemical composition. EDX analysis of a specific precipitation in this composite revealed an atomic composition of approximately 51% this compound, 29% nickel, 6% oxygen, and 15% copper. mdpi.com
Atom Probe Tomography (APT) for Three-Dimensional Atomic Reconstruction
Atom Probe Tomography (APT) is a sophisticated microscopy technique that provides a unique combination of three-dimensional (3D) atomic-scale imaging and chemical composition analysis. mdpi.comcameca.comkit.edu It allows researchers to determine the position and identity of individual atoms within a small volume of material. mdpi.com
In APT, a sharp needle-shaped specimen with an apex diameter of less than 100 nm is subjected to a high DC voltage. kit.edu Atoms are then sequentially evaporated and ionized from the specimen surface using either laser or voltage pulses. kit.edu The emitted ions travel through a time-of-flight mass spectrometer to a position-sensitive detector. kit.edu By measuring the time it takes for each ion to reach the detector and its position, the original 3D location and elemental identity of the atom can be reconstructed. mdpi.comkit.edu
APT is particularly powerful for studying nanoscale features and phenomena in this compound alloys that are difficult to analyze with other techniques, such as:
Nanoscale Precipitation and Segregation: Investigating the composition and distribution of very fine precipitates and the segregation of alloying elements or impurities at grain boundaries or other defects. mdpi.comcameca.comnih.gov
Clustering and Ordering: Analyzing the formation of atomic clusters and short-range order within the this compound matrix.
Interfaces: Characterizing the atomic structure and chemistry of interfaces between different phases or materials.
APT has been extensively used to study this compound alloys, providing insights into processing-structure-property relationships. mdpi.com It has been applied to investigate nanoprecipitates that strengthen this compound alloys. cameca.com APT studies have revealed surface copper enrichment and the local chemical structure around dispersoid particles in this compound alloy 2024. nih.gov Sample preparation for APT, often involving Focused Ion Beam (FIB) milling, can be challenging for this compound alloys due to the potential for gallium diffusion, but techniques like cryo-FIB have been developed to mitigate this issue. plos.org
Despite some imperfections in absolute atomic accuracy, APT remains invaluable for answering specific materials science questions in this compound alloys at the atomic scale. mdpi.com
Chromatographic Separation Coupled with Spectrometry for this compound Speciation
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Fast Protein Liquid Chromatography (FPLC), play a crucial role in separating diverse this compound species in complex matrices such as environmental and biological samples. researchgate.netresearchgate.net These techniques leverage different separation mechanisms, including size exclusion and ion exchange chromatography, to isolate free this compound ions and various this compound complexes. researchgate.netresearchgate.netresearchgate.net Coupling these separation methods online or offline with element-specific spectrometry detection creates a robust analytical tool for direct speciation analysis. researchgate.net
High-Performance Liquid Chromatography (HPLC) Coupled with Elemental Detection (e.g., ET-AAS, ICP-AES, ICP-MS)
HPLC coupled with sensitive and element-specific detectors like Electrothermal Atomic Absorption Spectrometry (ET-AAS), Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES), and Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is a widely used approach for this compound speciation. researchgate.netresearchgate.net This combination offers high sensitivity, selectivity, and a wide linear dynamic range necessary for accurate quantitative and qualitative analysis of this compound species. researchgate.netmdpi.com
Various chromatographic modes can be employed with HPLC for this compound speciation. Cation exchange chromatography is frequently used to separate inorganic and organic this compound complexes, as well as the free Al³⁺ form. researchgate.netresearchgate.netmdpi.com Size exclusion chromatography (SEC) is effective for separating this compound species based on their molecular weight, particularly useful for characterizing high molecular weight this compound complexes, such as those bound to humic substances or proteins. researchgate.netnih.gov
Research findings highlight the effectiveness of HPLC-ICP-MS for this compound speciation in various matrices. For instance, a method using LC-ICP-MS with a cation exchange column was developed for the speciation analysis of inorganic and organic this compound complexes, including Al/citrate (B86180) and Al/oxalic complexes, in wine samples. mdpi.comnih.gov This method allowed for the separation and determination of different this compound forms in a single analytical cycle and was successfully applied to real wine samples. mdpi.comnih.gov
Another study utilized cation-exchange HPLC coupled with high-resolution ICP-MS to separate and determine three types of this compound species (AlLₓ, AlLₓ²⁺, Al³⁺) in environmental samples, demonstrating better sensitivity compared to a fluorimetric detection method. researchgate.net
HPLC coupled with ET-AAS has also been applied for this compound speciation, particularly in biological samples like human serum, for studying protein binding. nih.govnih.gov A quantitative HPLC/ETAAS method with an online metal scavenger was developed for studying the protein binding and speciation of this compound and iron, allowing for the separation of proteins and inorganic/organic metal species. nih.govacs.org This method demonstrated good recovery and sensitivity for this compound bound to transferrin. nih.gov
HPLC-ICP-AES (also known as HPLC-ICP-OES) is another valuable technique for this compound speciation, particularly when ultra-low detection limits are not the primary requirement. speciation.net It has been used in conjunction with size exclusion chromatography for the speciation of high molecular weight this compound complexes in forest soil extracts. nih.gov
Despite the power of these hyphenated techniques, challenges can arise, such as issues related to mobile phases containing organic solvents or high salt content, which can potentially affect the plasma in ICP-based detectors. mdpi.com Researchers have explored using dilute nitric acid as an eluent to minimize such issues. researchgate.net
Research has provided data on the distribution of this compound species in different samples using these techniques. For example, studies on forest soil extracts using SEC with ICP-AES and cation exchange FPLC with ETAAS revealed that a significant portion of water-soluble this compound exists as monomeric forms, including AlF²⁺, Al-oxalate, and Al-citrate species, while another fraction is bound to high molecular weight complexes with humic substances. nih.gov
| Sample Type | Chromatographic Method | Detection Method | Key this compound Species Separated | Research Finding Highlights |
| Wine | Cation Exchange HPLC | ICP-MS | Inorganic and organic complexes (e.g., Al/citrate, Al/oxalic), Al³⁺ | Method developed for simultaneous speciation; successfully applied to real wine samples. mdpi.comnih.gov |
| Environmental | Cation Exchange HPLC | HR-ICP-MS | AlLₓ, AlLₓ²⁺, Al³⁺ | Improved sensitivity compared to fluorimetric detection. researchgate.net |
| Forest Soil Extract | SEC | ICP-AES | High molecular weight Al complexes | Speciation of Al bound to humic substances. nih.gov |
| Forest Soil Extract | Cation Exchange FPLC | ETAAS | Positively charged monomeric Al species (e.g., AlF²⁺, Al-oxalate, Al-citrate) | Speciation of low molecular weight monomeric forms. nih.gov |
| Human Serum | HPLC | ETAAS | Al-transferrin, inorganic/organic Al species | Quantitative method for studying protein binding; high recovery for Al-transferrin. nih.govnih.gov |
| Human Serum | HPLC | ICP-MS | Al-transferrin, small-molecule Al-complexes (e.g., Al-citrate) | Simultaneous quantification of Al-protein and small-molecule Al species in non-spiked serum. nih.gov |
Note: AlLₓ and AlLₓ²⁺ represent various this compound complexes with ligands (L).
Fast Protein Liquid Chromatography (FPLC) Coupled with Elemental Detection
Fast Protein Liquid Chromatography (FPLC), a type of liquid chromatography, is particularly well-suited for the separation of proteins and other biomolecules. researchgate.net When coupled with element-specific detectors such as ET-AAS or ICP-MS, FPLC becomes a valuable tool for studying the binding of this compound to proteins and other high molecular weight species in biological and environmental matrices. researchgate.netnih.govnih.govrsc.org
Anion exchange FPLC, often using columns like Mono Q, has been widely employed for separating this compound species in the high molecular mass fraction of serum. nih.govrsc.orgrsc.org Studies using FPLC coupled with ET-AAS have confirmed that transferrin is a primary this compound-binding protein in human serum, accounting for a significant percentage of the total serum this compound, particularly in uremic patients. nih.gov Research indicated that approximately 90% of total serum this compound was bound to transferrin in unspiked uremic serum. nih.gov
The coupling of FPLC with ICP-MS has also been evaluated for studying this compound bound to proteins in human serum, demonstrating the capability to perform this compound speciation studies at basal levels in normal serum using high-resolution ICP-MS. rsc.org This hyphenated technique allows for the online detection of this compound in separated protein fractions. rsc.org
FPLC coupled with ETAAS has also been applied to the speciation of positively charged monomeric this compound species in environmental samples like forest soil extracts, complementing the information obtained from size exclusion chromatography. nih.gov
The application of FPLC coupled with elemental detection is crucial for understanding the interactions of this compound with biological molecules and high molecular weight organic matter, which is essential for assessing its bioavailability and potential effects in various systems. researchgate.netnih.govnih.govrsc.org
| Sample Type | Chromatographic Method | Detection Method | Key this compound Species Separated | Research Finding Highlights |
| Human Serum | Anion Exchange FPLC | ETAAS | Al-transferrin | Confirmed transferrin as primary Al-binding protein; ~90% of total Al bound to transferrin in uremic serum. nih.gov |
| Human Serum | Anion Exchange FPLC | ICP-MS | Al-transferrin | Enabled speciation studies at basal Al levels in normal serum using HR-ICP-MS. rsc.org |
| Forest Soil Extract | Cation Exchange FPLC | ETAAS | Positively charged monomeric Al species | Complemented SEC for speciation of low molecular weight forms; identified AlF²⁺, Al-oxalate, and Al-citrate. nih.gov |
Surface Chemistry and Interfacial Phenomena of Aluminum Compounds
Chemical Composition of Aluminum Surfaces and Interfaces
This compound surfaces exposed to the environment rapidly develop a passive layer, primarily composed of this compound oxides and hydroxides. This layer acts as a barrier, providing significant corrosion resistance to the underlying metal. The specific composition and structure of this layer are influenced by factors such as temperature, humidity, and the presence of various chemical species.
Oxide and Hydroxide (B78521) Layer Formation and Characterization
The formation of the oxide layer on this compound begins immediately upon exposure to an oxygen-containing atmosphere. This initial layer is typically very thin, on the order of several molecular layers, and forms rapidly. finishingandcoating.com The process involves the diffusion of oxygen from the atmosphere or metal ions through the existing oxide layer. finishingandcoating.com Nuclei of stable oxide grow, eventually forming a continuous layer. finishingandcoating.com Under atmospheric conditions, the natural oxide layer often contains a mixture of this compound oxide (Al₂O₃) and this compound oxyhydroxide (AlOOH), along with physically or chemically bonded water. finishingandcoating.com
The growth kinetics and mechanisms of these oxide films can be studied using techniques like X-ray Photoelectron Spectroscopy (XPS). researchgate.net For instance, studies on the dry, thermal oxidation of bare this compound substrates have shown that at lower temperatures (≤ 573 K), an amorphous oxide film forms with a limiting thickness. researchgate.net At higher temperatures (> 573 K), growth is not limited, and different growth regimes are observed, including an initial fast growth phase followed by a slower stage. researchgate.net These processes can be discussed in terms of electric-field controlled transport of this compound cations and inward diffusion of oxygen along grain boundaries in crystalline films. researchgate.net
Anodic oxidation is another method used to grow thicker, more controlled oxide layers on this compound, resulting in anodic this compound oxide (AAO) films. This process typically involves converting the naturally occurring oxide into a thicker barrier-type film, which can then develop into a porous structure under specific conditions. researchgate.net The morphology and properties of AAO films are significantly influenced by anodizing parameters such as electrolyte composition, concentration, temperature, and applied voltage. finishingandcoating.comresearchgate.netscientific.net
Various techniques are employed to characterize the oxide and hydroxide layers on this compound surfaces. Infrared Spectroscopy (IR), particularly Fourier Transform Infrared (FTIR) spectroscopy, is sensitive enough to distinguish between this compound oxide and hydroxide groups. innovaltec.com IR can analyze chemical substances and functional groups on bare this compound surfaces or coatings. innovaltec.com X-ray Photoelectron Spectroscopy (XPS) is an ultra-high vacuum technique highly sensitive to the chemical composition and bonding states within the outermost 2-10 nm of the surface. innovaltec.com XPS can also be used for elemental depth profiling and quantifying oxide thickness. innovaltec.commdpi.com Transmission Electron Microscopy (TEM) offers a direct way to quantify oxide layer thickness, although on a laterally restricted area. mdpi.com Other techniques include Raman spectroscopy, Glow Discharge Mass Spectroscopy (GDMS), Time of Flight Secondary Ion Mass Spectroscopy (ToF-SIMs), X-ray Fluorescence Spectroscopy (XRF), Energy Dispersed X-ray Spectroscopy (EDX), and Electron Energy Loss Spectroscopy (EELS). innovaltec.com Non-contact Atomic Force Microscopy (AFM) can be used to study the surface structure of insulating materials like this compound oxide, even at the atomic level. physicsworld.com Modifying the AFM tip with a single oxygen atom can help distinguish between different elements on the surface. physicsworld.com
Research has investigated the oxide layer thickness on technical this compound alloys using multiple techniques. A comparative study using TEM, Auger Electron Spectroscopy (AES), and XPS found that XPS was the most reliable method for reproducibly quantifying the average oxide thickness, which was in the range of a few nanometers (around 5 nm). mdpi.com The study also noted that XPS might underestimate TEM data by approximately one nanometer. mdpi.com Aging tests showed that XPS is a suitable method for characterizing the increase in oxide thickness over time under standard storage conditions. mdpi.com
Identification of Surface Chemical Species and Functional Groups
The surface of this compound oxides and hydroxides contains reactive functional groups, primarily hydroxyl ions coordinated with this compound cations. usda.gov Different types of surface OH groups can be distinguished based on stereochemical reasoning, possessing distinct properties such as their infrared absorption spectra. usda.gov The number and type of these surface OH groups depend on the exposed crystal planes and the distribution of this compound ions at the surface. usda.gov For example, cleavage of gibbsite crystals preferentially occurs along the 001 planes, breaking relatively weak hydrogen bonds between layers. usda.gov
All strongly dried this compound oxides and hydroxides chemisorb at least a monolayer of water when exposed to moisture at room temperature. taylorfrancis.com Hydroxide groups on the this compound surface play critical roles in processes like painting, lacquer coating, and adhesive bonding, forming bonds with applied products. innovaltec.cominnovaltec.com While surface engineers favor the stability of the oxide, the hydroxide component is valuable for bonding applications. innovaltec.com However, an excess of hydroxide groups can lead to a relatively weak and somewhat hygroscopic surface layer. innovaltec.com
Techniques like FTIR and XPS are crucial for identifying surface chemical species and functional groups. FTIR can distinguish between this compound oxide and hydroxide groups. innovaltec.com XPS is highly sensitive to chemical composition and bonding states, allowing for the identification of species like C-H₂, C-H₃, C=C, C-O, C=O, and COOH on this compound surfaces, and can reveal the cleaning effect of treatments like plasma on carbon impurities. nih.gov Plasma treatment of this compound surfaces can lead to the activation of the surface with COOH and hydroxyl species, promoting hydrogen bond formation with adhesives. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the surface of amorphous this compound oxides, providing information about surface area and porosity. researchgate.net Chemically resolved ¹³C NMR T₁ relaxation times can determine the relative strengths of surface interaction for individual carbon atoms in adsorbed molecules on alumina (B75360) surfaces, providing insights into adsorption conformations and interaction strengths as a function of surface coverage, temperature, and pre-treatment. rsc.org
Adsorption and Desorption Processes on this compound Oxide/Hydroxide Surfaces
The surfaces of this compound oxides and hydroxides are active sites for adsorption and desorption processes, influencing their interactions with various chemical species in the environment. These processes are fundamental to applications such as catalysis, separations, and environmental remediation.
Water adsorption on this compound oxide surfaces is a well-studied phenomenon. At low relative humidity (below approximately 10%), water adsorbs in an ordered fashion, forming a stable hydroxide layer. epa.govacs.org At intermediate humidity (between 10% and 70%), water adsorbs molecularly in a structured overlayer. epa.govacs.org At high humidity (greater than 70%), water adsorption becomes more disordered, consistent with the formation of a liquid-like water layer. epa.govacs.org FT-IR spectroscopy is a valuable tool for investigating water adsorption on this compound oxide surfaces, providing information at the molecular level. epa.govacs.org
The adsorption of various molecules on alumina surfaces has been investigated. For example, the adsorption of sulphanilamide onto the alumina surface from aqueous solution follows a Langmuir-type process, with hydrogen bonding playing a key role. Adsorption increases with increasing pH of the medium but starts decreasing after crossing the point of zero charge of alumina. The presence of anions like chloride and sulfate (B86663) also affects adsorption.
Molecular dynamics simulations have been used to study the adsorption of molecules on α-alumina surfaces. These simulations have shown that α-alumina(0001) surfaces exhibit an affinity for molecules like glycine (B1666218) due to hydrogen bonds. nih.gov Adsorbed glycine molecules can promote further adsorption, leading to the formation of aggregates. nih.gov The adsorption is notably higher at the surface compared to the bulk, driven by local high density and alignment with the surface pattern. nih.gov Studies have also shown that catechol functional groups in molecules play an important role in adsorption interactions with alumina surfaces via hydrogen bonds, although these interactions can be weakened in aqueous conditions due to competition with water molecules. acs.org
This compound hydroxide (Al(OH)₃) is utilized in adsorption-precipitation methods, for instance, in wastewater treatment for viral detection. mdpi.com Al(OH)₃ can adsorb viral particles and aggregate them into larger flocs. mdpi.com This floc formation is a result of coagulation, where this compound, acting as a coagulant, forms multi-charged polynuclear complexes that enhance particle adsorption. mdpi.com The process typically involves adding this compound chloride (AlCl₃) to wastewater, adjusting the pH to cause Al(OH)₃ to precipitate and form positively charged flocs that attract negatively charged viral particles. mdpi.com
The surface area of this compound oxides and hydroxides is a crucial property influencing their adsorption capacity. This compound oxide can have a high surface area and porosity, making it effective for adsorbing molecules from aqueous solutions. iwaponline.com Amorphous this compound oxides synthesized through different methodologies exhibit surface areas affected by factors like aging, drying, heating, and reaction in aqueous solution. researchgate.net Interestingly, this compound oxide minerals with widely differing initial surface areas in the dry state can have comparable surface areas upon reaction in aqueous solution, suggesting that initial dry surface area may not be a good indicator of chemical reactivity for synthetic amorphous this compound oxides in aqueous environments. researchgate.net
Here is a data table summarizing some surface area findings:
| Material Type | Characterization Method | Surface Area (m²/g) | Notes | Source |
| Commercial this compound Hydroxide Adjuvant | Gravimetric/FTIR | 514 | Mean value, 95% CI of 36 m²/g | nih.gov |
| Commercial this compound Hydroxide Adjuvant | X-ray Diffraction | 509 | Calculated from crystallite dimensions, 95% CI of 30 m²/g | nih.gov |
| Amorphous Al Oxide (Synthetic) | Gas Adsorption | 32.4 +/- 2.8 | Surface area upon reaction in aqueous solution | researchgate.net |
| Alumina (Chromatographic Grade) | Not specified | 18.0 | Specific surface area | |
| Mesoporous AlO(OH) aerogels | Nitrogen Adsorption-Desorption (BET) | 350–400 | Synthesized via sol-gel method |
Electrochemical Behavior of this compound at Interfaces
The electrochemical behavior of this compound at interfaces is fundamentally linked to the presence and properties of its passive oxide/hydroxide layer. This behavior dictates this compound's corrosion resistance and its performance in electrochemical applications.
Pure this compound is generally resistant to many environments due to the formation of a protective passive oxide layer. ampp.org This film is stable in neutral conditions but can be soluble in acidic and alkaline environments and is sensitive to the presence of halide ions like chloride. ampp.org The growth and properties of this passive film are influenced by alloying elements, impurities, and microstructure. ampp.org Corrosion typically occurs when this oxide film is dissolved or damaged. ampp.org
Electrochemical Impedance Spectroscopy (EIS) Studies of Interfacial Processes
Electrochemical Impedance Spectroscopy (EIS) is a widely used non-destructive technique for studying the electrochemical behavior of materials at interfaces, particularly for investigating corrosion and the properties of passive films on metals like this compound. scientific.netscientific.netacs.orgscirp.orgktu.ltresearchgate.netthe-innovation.orgresearchgate.netresearchgate.netresearchgate.netmdpi.com EIS involves applying an alternating potential to an electrochemical cell and measuring the impedance response over a range of frequencies. acs.org The impedance data can be analyzed using equivalent electrical circuits that model the different processes occurring at the electrode-electrolyte interface, such as charge transfer, film capacitance, and solution resistance. scientific.netscirp.orgresearchgate.net
EIS studies on this compound often focus on characterizing the passive oxide layer. The impedance spectra can provide information about the resistance and capacitance of the oxide film, which are related to its protective properties and thickness. scientific.netktu.ltresearchgate.net For porous anodic this compound oxide (AAO) films, EIS can distinguish between the properties of the barrier layer (at high and medium frequencies) and the porous layer (at low frequencies). ktu.ltresearchgate.net The thickness of the barrier layer in AAO films can range from 1 to 18 nm, depending on fabrication parameters. ktu.lt Studies have shown that increasing the concentration of certain additives in the anodizing electrolyte can increase the resistance and thickness of the barrier layer while decreasing its capacitance. ktu.lt
EIS is also used to evaluate the corrosion behavior of this compound and its alloys in various environments, such as chloride solutions. ampp.orgscirp.orgresearchgate.netresearchgate.netdiva-portal.orgxmu.edu.cn Changes in impedance spectra over time or with varying environmental conditions can indicate the degradation of the passive film, the onset of localized corrosion (e.g., pitting), and the formation of corrosion products. scirp.orgresearchgate.netresearchgate.netxmu.edu.cn For instance, a decrease in polarization resistance observed in EIS can indicate increased corrosion. scientific.net EIS studies have shown that the corrosion behavior of this compound alloys can be influenced by microstructural features like intermetallic particles, which can act as sites for localized microgalvanic corrosion. ampp.orgdiva-portal.org
EIS is effective for monitoring the thickness and electrochemical parameters of anodized this compound sheets, both in laboratory settings and field studies. scientific.net Data from EIS can be used to determine the performance of anodized this compound in different environments and assess the impact of factors like exposure duration and electrolyte composition on the passive layer. scientific.net
Here is a table summarizing some EIS findings related to this compound oxide films:
| Film Type | Electrolyte / Environment | Frequency Range (EIS) | Information Obtained | Key Findings | Source |
| Anodized this compound Sheets | 0-10% Sulfuric Acid | Not specified | Polarization resistance, solution resistance, impedance, double layer capacitance, oxide film thickness | Polarization resistance decreases with increasing H₂SO₄ concentration (except at 4%). Optimum oxide thickness (26.5 nm) at 8% H₂SO₄. scientific.net | scientific.net |
| Artificial Al₂O₃ Film on Al | 3.5% NaCl Solution | Not specified | Electrical resistance | Artificial film showed 10-30-fold improvement in electrical resistance compared to thermally grown films of the same thickness. acs.org | acs.org |
| Porous AAO Membrane | 0.3M Oxalic Acid | Not specified | Electrochemical behavior, equivalent circuit parameters | EIS data fitted to equivalent circuits based on morphology. Electrical elements explain experimental parameters. scientific.net | scientific.net |
| Porous AAO Films | 0.3 mol/L H₂C₂O₄ + PROH | High, Medium, Low | Barrier layer properties, porous layer properties, thickness, resistance, capacitance | High/medium frequency corresponds to barrier layer (1-18 nm). Low frequency reflects sealed porous layer. Resistance and thickness of barrier layer increase with increasing PROH. ktu.lt | ktu.lt |
| Oxide Films (Pulsed Anodizing) | 3.5% K₂SO₄ Solution | 60 mHz – 65 kHz | Film behavior, ageing phenomenon, barrier layer thickness, porous layer properties | Two capacitive loops indicate two oxide layers (porous and barrier). Barrier layer thickness 25-40 nm. Sealing favorably affects ageing. researchgate.net | researchgate.net |
| Al and Al-Sn Alloys Passive Film | Borate Buffer Solutions | Not specified | Properties of passive oxide film, stability | Stability (thickness and resistance) increases with increased Sn content, passivation potential, and anodizing time. researchgate.net | researchgate.net |
| AA 1050 Alloy (ECAPed) | Arabian Gulf Water | Not specified | Corrosion and passivation behavior | EIS spectra indicated decreased uniform and pitting corrosion with increasing number of ECAP passes. researchgate.net | researchgate.net |
| Pure this compound and Al-5%Zn Alloy | 3% NaCl Solution | Not specified | Electrochemical behavior | EIS used to characterize electrochemical behavior. researchgate.net | researchgate.net |
| AA2098–T851 Alloy Passive Layer | 0.1 M NaHCO₃ in CO₂ | Not specified | Kinetics of passive layer formation and dissolution | EIS analysis revealed the role of Al interstitials in passive layer kinetics and the irreversibility of passivation. mdpi.com | mdpi.com |
Potentiodynamic Polarization and Anodic Dissolution Mechanisms of this compound
Potentiodynamic polarization is an electrochemical technique used to study the corrosion behavior of metals by measuring the current response as the electrode potential is varied. mdpi.com For this compound, these studies provide insights into its anodic dissolution mechanisms, which describe how the metal oxidizes and dissolves in an electrolyte.
Studies on high-purity this compound in saline solutions have shown that the rate of dissolution can be relatively insensitive to the electrode potential over a certain range, but highly sensitive to changes in pH. dtic.mil Potentiostatic polarization data suggests that the dissolution rate is nearly independent of electrode potential over a fairly wide range. dtic.mil
In some instances, particularly in specific ionic liquids or alkaline solutions, the anodic dissolution of this compound can involve the formation of a passive or blocking layer. nih.govallenpress.com For example, in Lewis acidic chloroaluminate ionic liquids, increasing the overpotential can lead to a potential-independent passivation-like process attributed to the formation of a porous solid layer of AlCl₃(s). nih.gov In hydroxide solutions, the reaction product film can be a bilayer, with a thin, adherent inner layer and a thicker, more fragile outer layer, and the mechanism involves the dissolution of this compound followed by the formation of a precipitated film. allenpress.com The total anodic charge can be explained by metal dissolution. allenpress.com
Potentiodynamic polarization tests can reveal characteristic behaviors such as current oscillation on anodic curves, which can be related to the porosity of coatings. scientific.net The presence of alloying elements can also influence the polarization behavior, affecting the corrosion potential and breakdown potentials. mdpi.comcore.ac.uk For instance, in Al-Si alloys, the corrosion potential can increase with increasing Si content. core.ac.uk
Influence of Environmental Factors (e.g., pH, Dissolved Oxygen) on Electrochemical Behavior
Environmental factors, particularly pH and the concentration of dissolved oxygen, play a significant role in the electrochemical behavior and corrosion of this compound.
The electrochemical behavior of high-purity this compound is notably affected by pH. dtic.mil The corrosion potential (E sub M) of electropolished high-purity this compound generally decreases as the pH increases, except in the intermediate pH range of 4 to 8 where it shows an increase, resulting in a local maximum in the corrosion potential curve as a function of pH. dtic.mil The rate of dissolution is highly sensitive to changes in pH. dtic.mil
Dissolved oxygen influences the type of corrosion observed when cathodic potentials are applied. dtic.mil The electrochemical reduction of dissolved oxygen is fundamentally important in the corrosion of metals in aqueous solutions, as it can depolarize the corrosion reaction and increase the rate of attack. dtic.mil The presence of dissolved oxygen is particularly important in neutral salt solutions where the activity of the hydronium ion is low. dtic.mil
Studies have shown that dissolved oxygen can exacerbate the corrosion of this compound. researchgate.net Increasing the oxygen content in water can lead to a decrease in the this compound corrosion potential and an increase in the corrosion current density, indicating reduced corrosion resistance. researchgate.net For example, in deionized water at 50 °C, as dissolved oxygen increased from 0 mg/L to 4.0 mg/L, the corrosion potential decreased from -1.282 V to -1.503 V, and the corrosion current density increased from 1.987 × 10⁻⁷ A/cm² to 4.904 × 10⁻⁷ A/cm². researchgate.net
In the absence of oxygen, a stable passivity can still be achieved on this compound alloys, with cathodic reactions involving the reduction of water or other species, though these may not be as significant as oxygen reduction. researchgate.net
Different environmental factors can influence the formation and properties of oxide films on metal surfaces. researchgate.net pH level changes can affect the incorporation of elemental species into the oxide film. researchgate.net High oxygen concentrations can promote the healing of the passive film, potentially retarding the initiation of pitting corrosion, but can also favor a vigorous cathodic reaction that increases the rate of pit and crevice propagation after initiation. onepetro.org
Surface Modification and Passivation Mechanisms through Chemical Interactions
This compound naturally forms a thin, protective oxide layer (primarily this compound oxide, Al₂O₃) on its surface when exposed to air, a process known as passivation. wikipedia.orgbjpowder.skwikipedia.org This native oxide layer is typically very thin, initially around 1 nm and growing to about 5 nm after several years in room-temperature air. wikipedia.org This layer acts as a physical barrier, protecting the underlying metal from further oxidation and corrosion in many environments. wikipedia.orgwikipedia.org
Surface modification techniques, often involving chemical interactions, are employed to enhance this natural passivation layer or create new protective coatings. Passivation, in a broader sense, refers to treatments that render a metal surface inactive or significantly reduce its chemical activity. grefeemold.com This can involve chemical processes that form a conversion layer on the this compound surface, improving corrosion resistance and stabilizing electrical surface resistance. bjpowder.sk
Chromate (B82759) conversion coating is one method that chemically converts the this compound surface into an this compound chromate coating, typically between 250 and 1,000 nm thick. wikipedia.org These coatings are amorphous and hydrated. wikipedia.org While historically common, chromate conversion processes are now less favored due to health and safety concerns. squarespace.com
Anodizing is another process that forms a thicker oxide layer electrolytically. wikipedia.org The resulting anodic coating is composed of hydrated this compound oxide and offers resistance to corrosion and abrasion. wikipedia.org
Chemical treatments can also be used to apply specific solutions that modify the this compound oxide layer. dstchemicals.com These treatments can involve cleaning and etching the surface to remove the natural oxide and deformed layers, creating a stable foundation for the formation of a new conversion layer, such as one containing titanium and zirconium. squarespace.com This chemically modified oxide layer can enhance the strength and durability of bonded joints by increasing hydrogen and covalent bonds at the interface. squarespace.com
The mechanism of passivation can involve the initial formation of crystalline this compound hydroxide, followed by the generation of a bilayer oxide film with an amorphous this compound oxide layer displacing the crystalline hydroxide near the metal surface. stle.org The amorphous inner layer is thermodynamically favored. stle.org
In some applications, such as in solar cells, this compound oxide films deposited by techniques like atomic layer deposition (ALD) are used for surface passivation. epj-pv.org This passivation is attributed to a combination of field-effect passivation, due to high negative fixed charges in the Al₂O₃ film, and chemical passivation, where the film releases hydrogen atoms that passivate defects at the interface. epj-pv.org
Environmental Geochemistry and Biogeochemical Cycling of Aluminum
Aluminum Speciation in Environmental Compartments
This compound speciation refers to the different chemical and physical forms in which this compound exists in a given environment. nih.govunime.it Understanding this compound speciation is crucial because the bioavailability and potential toxicity of this compound are highly dependent on its chemical form rather than its total concentration. nih.govresearchgate.netresearchgate.netresearchgate.net
Aqueous Speciation (Influence of pH, Ionic Strength, and Complexing Ligands)
In aqueous solutions, this compound can exist in various forms, ranging from free hydrated ions to complexed species and colloidal forms. The speciation is highly sensitive to environmental conditions. europa.eunih.govunime.it
Influence of pH: pH is the most significant factor controlling this compound speciation and solubility in water. europa.eunih.govresearchgate.netrsc.org
Under acidic conditions (typically pH < 5), the free hydrated this compound ion, Al³⁺(H₂O)₆, and monomeric hydroxythis compound species like Al(OH)²⁺ and Al(OH)₂⁺ are predominant and are generally considered the most bioavailable and potentially toxic forms. europa.euresearchgate.netresearchgate.netresearchgate.net
As pH increases towards neutral (pH 6.0–8.0), this compound solubility decreases significantly, reaching a minimum around pH 6.5. europa.eu In this range, insoluble this compound hydroxide (B78521) (Al(OH)₃) species tend to precipitate and predominate. rsc.orgresearchgate.net
Under alkaline conditions (pH > 8), this compound solubility increases again due to the formation of soluble aluminate species, such as Al(OH)₄⁻. europa.euresearchgate.netusgs.gov
Research indicates that a minimum concentration of reactive this compound occurs at a pH of approximately 6.8, coinciding with the prevalence of insoluble Al(OH)₃ species. rsc.orgresearchgate.net
Influence of Ionic Strength: Ionic strength affects the activity of ions in solution, which in turn influences the stability of this compound complexes and solubility. Activity coefficients of ions vary with ionic strength. usgs.gov
Influence of Complexing Ligands: The presence of complexing ligands, both inorganic and organic, significantly influences this compound speciation by forming soluble complexes. europa.euunime.itusgs.gov
Inorganic Ligands: Fluoride (B91410) (F⁻) and sulfate (B86663) (SO₄²⁻) are important inorganic ligands that can form strong complexes with this compound, particularly at lower pH values. europa.euresearchgate.netusgs.gov Fluoride complexes (e.g., AlFₓ³⁻ˣ) can be the predominant form of this compound solute species in natural water below neutral pH if sufficient fluoride is present. usgs.gov Sulfate complexes can also be important if sulfate concentrations are high. usgs.gov
Organic Ligands: Dissolved organic carbon (DOC), including humic and fulvic acids, can strongly complex with this compound, forming soluble this compound-organic complexes. europa.euresearchgate.netprinceton.edu These complexes can reduce the concentration of monomeric inorganic this compound species and enhance this compound solubility, especially in acidic and organic-rich environments like soil solutions and stream waters. europa.euresearchgate.netdiva-portal.org Studies have shown that this compound forms mononuclear complexes with carboxylic functional groups in natural organic matter (NOM) that can suppress the hydrolysis and polymerization of Al(III). researchgate.netdiva-portal.org
Data on the predominant aqueous this compound species at different pH values and in the presence of ligands highlight the dynamic nature of this compound in aquatic systems. For instance, in acidic solutions, cationic species dominate, while in neutral to slightly alkaline conditions, insoluble hydroxide forms are prevalent, and in strongly alkaline solutions, anionic aluminates are favored. europa.euresearchgate.netusgs.gov
Solid-Phase Speciation (e.g., this compound Oxides, Hydroxides, Silicates)
In solid phases, this compound is primarily found integrated into the structure of various minerals. udc.es These include:
Primary Minerals: this compound is a key component of many primary minerals in the Earth's crust, such as feldspars, micas, amphiboles, and pyroxenes. ukessays.comudc.eswikipedia.org
Secondary Minerals: Through weathering processes, primary this compound-bearing minerals are transformed into secondary minerals, including clay minerals (e.g., kaolinite, montmorillonite) and this compound oxides and hydroxides. ukessays.comudc.eseuropa.euwikipedia.orglibretexts.orgtulane.edu
This compound Oxides and Hydroxides: Important this compound oxides and hydroxides include gibbsite (Al(OH)₃), boehmite (γ-AlOOH), and diaspore (B1175340) (α-AlOOH). europa.euwikipedia.orglibretexts.orgacs.orgleeds.ac.uk Gibbsite is the most common and thermodynamically stable this compound hydroxide phase in natural systems and is a major component of bauxite (B576324) ores. libretexts.orgleeds.ac.uk These minerals represent stable solid phases of this compound in soils and sediments. ukessays.comeuropa.eu
Silicates: this compound is a fundamental building block of silicate (B1173343) minerals, which constitute a large portion of the Earth's crust. leeds.ac.uk Clay minerals, formed from the weathering of aluminosilicate (B74896) minerals, are significant sinks for this compound in soils and sediments. udc.eseuropa.euwikipedia.orglibretexts.orgtulane.edu this compound can also be found as interlayer hydroxy-aluminum polymers in clay minerals. udc.es
The stability of these solid-phase this compound pools dictates their propensity for releasing this compound into the soil solution. udc.es this compound integrated into the crystal lattices of layer silicates and well-crystallized oxide minerals is generally considered the most stable and least likely to be mobilized. udc.es
Geochemical Transformations of this compound
This compound undergoes various geochemical transformations in the environment, primarily involving the breakdown and formation of minerals. ukessays.cominchem.org
Weathering and Dissolution Processes of this compound Minerals
Weathering is the process by which rocks and minerals are broken down at or near the Earth's surface. Chemical weathering, driven by water and weak acids (like carbonic acid formed from CO₂ and water), plays a crucial role in releasing elements from primary minerals. libretexts.orgtulane.edumcgill.ca
Weathering of Primary Minerals: Primary this compound-rich minerals, such as feldspars, undergo chemical weathering, transforming into clay-like materials. wikipedia.orglibretexts.orgtulane.edu For instance, the weathering of feldspars can lead to the formation of kaolinite. wikipedia.orglibretexts.orgtulane.edu During weathering, elements are released into groundwater through mineral dissolution. researchgate.net The rate of dissolution is influenced by factors such as pH and the presence of complexing agents. europa.eugeoscienceworld.org Acidic conditions generally favor the dissolution of this compound minerals. ukessays.comeuropa.euresearchgate.nettulane.edu
Dissolution Processes: The dissolution of this compound minerals releases this compound into the aqueous phase. This process is strongly dependent on pH, with increased solubility at low and high pH values. europa.euusgs.gov In natural systems, the dissolution of aluminous minerals can produce gibbsite or other this compound hydroxides. libretexts.org Soluble this compound-silicate species may also be important intermediates in the weathering reactions of primary this compound-silicate minerals. nih.gov
Precipitation and Mineral Formation (e.g., Gibbsite Crystallization)
This compound can be removed from the aqueous phase through precipitation and the formation of new mineral phases. ukessays.compublish.csiro.au
Precipitation of this compound Hydroxides: As pH increases, particularly in the neutral range, dissolved this compound species can become supersaturated, leading to the precipitation of this compound hydroxides, primarily Al(OH)₃. ukessays.comrsc.orgresearchgate.netpublish.csiro.au This precipitation is a key process controlling the concentration of dissolved this compound in natural waters. ukessays.compublish.csiro.au Mixing of waters with different pH values, such as acidic runoff entering a more neutral stream, can trigger the precipitation of this compound hydroxide. rsc.orgresearchgate.net
Gibbsite Crystallization: Gibbsite (Al(OH)₃) is a common mineral formed by the precipitation and crystallization of this compound from aqueous solutions. libretexts.orgacs.orgresearchgate.netpnnl.gov The crystallization of gibbsite from supersaturated solutions, such as sodium aluminate solutions in industrial processes (Bayer process), involves a change in this compound coordination from tetrahedral in soluble aluminate to octahedral in gibbsite. pnnl.govresearchgate.netresearchgate.net The process can be influenced by factors like temperature, pH, and the presence of seed crystals or impurities. acs.orgpnnl.govresearchgate.net Gibbsite is often the first mineral formed during the low-temperature dissolution of plagioclase feldspar. researchgate.net
Formation of Secondary Minerals: this compound also precipitates or co-precipitates with silica (B1680970) to form clay minerals, such as kaolinite, during the weathering process. europa.euwikipedia.orglibretexts.orgtulane.edu
Biogeochemical Cycling of Dissolved this compound
The biogeochemical cycle of this compound describes its movement and transformation through different environmental compartments, including the biosphere. ukessays.comunime.itwikipedia.orgprinceton.eduinchem.orgresearchgate.net While this compound is the most abundant metal in the Earth's crust, its abundance in the biosphere is relatively low, and it is not considered essential for most life forms. ukessays.comwikipedia.org
Lithospheric Cycling: The majority of this compound cycling (approximately 99.999%) occurs within the lithosphere through sedimentary processes, involving the weathering of primary minerals and the formation of secondary minerals. ukessays.comwikipedia.org
Entry into the Biosphere: this compound can enter the biosphere through water and food in soluble forms, such as Al³⁺ or AlF²⁺. wikipedia.org It can then be cycled through the food chain, accumulating in organisms over time, although typically at low concentrations. wikipedia.org
Role of Microorganisms and Plants: Although not essential, some microorganisms and plants can interact with this compound. Some plant species are tolerant or hyper-accumulating of this compound. canada.ca this compound can affect plant growth, for example, by disturbing root growth and function. researchgate.net
Aquatic Biogeochemical Cycling: In aquatic systems, dissolved this compound concentrations are influenced by inputs from weathering, atmospheric deposition (via dust), and anthropogenic sources. ukessays.comwikipedia.orgvliz.be this compound's residence time in surface seawater is relatively short (2-6 years) due to its rapid hydrolysis and the low solubility of its hydrolysis products. ukessays.com Diatoms, a type of marine phytoplankton, play a significant role in the biogeochemical cycling of dissolved this compound in oceans. vliz.beresearchgate.netresearchgate.netcopernicus.orgcopernicus.org They can take up dissolved this compound from surface seawater and incorporate it into their biogenic silica (BSi) structures. researchgate.netresearchgate.netcopernicus.orgcopernicus.org The presence of this compound in diatom BSi can inhibit its dissolution, influencing the ballasting effect of diatoms and the coupled silicon-aluminum biogeochemical cycle in the oceans. researchgate.netresearchgate.netcopernicus.orgcopernicus.org This process contributes to the removal of dissolved this compound from surface waters and its export to deeper waters and sediments. researchgate.netcopernicus.org
Atmospheric Transport: this compound can be transported through the atmosphere via dust particles, contributing to atmospheric deposition in both terrestrial and aquatic environments. ukessays.comwikipedia.org Atmospheric dust of Saharan origin, for example, is a significant source of dissolved this compound for the western Mediterranean Sea. vliz.be
Anthropogenic Influences: Human activities, such as mining, industrial processes, and acid rain, can significantly influence the biogeochemical cycling of this compound, leading to increased mobilization and altered speciation in the environment. ukessays.comcanada.cawikipedia.orgresearchgate.net Acidification of catchments due to acid precipitation can increase dissolved this compound concentrations in soil solutions and freshwaters. ukessays.comresearchgate.net
The biogeochemical cycle of this compound is intricately linked with the cycles of other elements, such as silicon and phosphorus. wikipedia.org For instance, this compound can affect the availability of phosphates to organisms. wikipedia.org
Here is a simplified representation of this compound speciation in aqueous systems as a function of pH:
| pH Range | Predominant Species | Solubility | Bioavailability/Toxicity |
| < 5 | Al³⁺(H₂O)₆, Al(OH)²⁺, Al(OH)₂⁺ | High | High |
| 6.0 – 8.0 | Al(OH)₃ (solid/precipitate) | Low | Low |
| > 8 | Al(OH)₄⁻ | High | Low |
Note: This table represents simplified predominant species; other species and complexes (e.g., with fluoride, sulfate, organic ligands) can also be present depending on solution composition.
Detailed research findings on this compound speciation in specific environmental settings, such as drinking water treatment plants or effluent-receiving rivers, illustrate the dynamic changes in this compound forms in response to varying pH and the presence of organic matter. rsc.orgresearchgate.netiwaponline.com Studies using techniques like sequential chemical extraction and spectroscopic methods provide insights into the distribution and lability of this compound in soils, highlighting the predominance of this compound in stable mineral phases in many agricultural soils. udc.esresearchgate.netdiva-portal.org
Atmospheric Deposition and Oceanic Inputs of this compound
This compound enters the atmosphere naturally through processes like the weathering of rocks and volcanic eruptions. nih.gov It is then transported through the atmosphere and deposited onto both land and ocean surfaces. Atmospheric deposition is considered a major pathway for the delivery of trace elements, including this compound, from land to sea. ukessays.com This deposition can occur through both dry and wet processes (dust and rainfall). ukessays.com
In the ocean, dissolved this compound (dAl) is a significant tracer of atmospheric dust input. analis.com.myfrontiersin.org The distribution of this compound in seawater is influenced by both fluvial inputs (from rivers) and aeolian (windborne) dust deposition to the open ocean. ukessays.com Surface water concentrations of this compound are predominantly influenced by aeolian dust deposition, particularly in regions with significant dust sources like Western Africa and Southern Asia, which impact the Atlantic and Indian Oceans. wikipedia.orgukessays.comanalis.com.my
Oceanic inputs of this compound also occur through hydrothermal venting, sediment resuspension, diffusion from sediment pore waters, and continental drainage (e.g., fluvial). frontiersin.org Dissolved this compound concentrations in seawater are typically in the nanomolar range. analis.com.my
Data on mean dissolved this compound concentrations in surface waters (0-100 m) across different ocean regions highlight the variability influenced by these inputs:
| Ocean Region | Mean Dissolved Al Concentration (nM) |
| Mediterranean Sea | 54.9 ± 22.9 frontiersin.org |
| Arabian Sea | 20 ± 45.3 frontiersin.org |
| Atlantic | 19.8 ± 15.8 frontiersin.org |
| Indian | 5.5 ± 5.5 frontiersin.org |
| Pacific | 3.3 ± 3.5 frontiersin.org |
| Arctic | 2.7 ± 3.4 frontiersin.org |
| Southern Ocean | 0.8 ± 0.9 frontiersin.org |
Note: Data are for surface waters (0-100 m) and represent mean ± standard deviation.
Interactions of this compound with Biota (e.g., Marine Diatoms, Phytoplankton Carbon and Silicon Cycles)
This compound has a low abundance in the biosphere, but it can be found in all organisms, accumulating throughout their lives as it cycles through the food chain. wikipedia.org While there is no known essential biological role for this compound, it interacts with biota, particularly in aquatic environments. wikipedia.orggov.bc.ca
Marine diatoms, a key component of phytoplankton, play a central role in coupling the biogeochemical cycles of carbon, silicon, and this compound in the oceans through accumulation, sinking, and deposition. researchgate.netresearchgate.netnih.gov Diatoms have the ability to incorporate this compound into their siliceous frustules (cell walls). researchgate.netscsio.ac.cncopernicus.org The presence of this compound in diatom biogenic silica (BSi) can inhibit the dissolution of the frustules, which can benefit the ballast role of diatoms in the biological pump and contribute to a coupled silicon-aluminum biogeochemical cycle. researchgate.netcopernicus.org
Research suggests that this compound can influence marine phytoplankton growth and carbon fixation. researchgate.netnih.govresearchgate.net Studies have shown that the presence of moderate concentrations of this compound can increase phytoplankton's CO2 fixation. inrs.ca For example, experiments with marine diatoms like Thalassiosira pseudonana, T. oceanica, and T. weissflogii demonstrated enhanced net carbon fixation in the presence of this compound. researchgate.netresearchgate.netscsio.ac.cn The addition of this compound has been reported to increase net carbon fixation by 9%–29% in Thalassiosira pseudonana, 15%–20% in T. oceanica, and 15%–23% in T. weissflogii during their declining growth phase. scsio.ac.cn
This compound may also influence the decomposition rates of organic carbon produced by phytoplankton, potentially reducing them. researchgate.netscsio.ac.cn This reduced decomposition could enhance the efficiency of the biological pump, leading to increased carbon export and sequestration to the deep sea. researchgate.netresearchgate.net
Furthermore, this compound may affect the uptake and utilization of other nutrients by diatoms, such as iron and dissolved organic phosphorus. researchgate.netresearchgate.netnih.govscsio.ac.cnresearchgate.net It has been suggested that this compound may facilitate the uptake of iron by marine phytoplankton, potentially by assisting in the reduction of ferric iron (Fe(III)) to ferrous iron (Fe(II)). researchgate.netscsio.ac.cnresearchgate.netgeomar.de
Mechanisms of this compound Transport and Removal in Aquatic Systems
This compound's behavior in aquatic systems is complex and heavily influenced by water chemistry, particularly pH, temperature, and the presence of complexing ligands like dissolved organic carbon (DOC). gov.bc.caresearchgate.netepa.govcdnsciencepub.com In natural waters, this compound can exist in various forms, including dissolved complexes (inorganic and organic), free ions (Al³⁺), associated with particles, as colloids, or as precipitating solids. gov.bc.caresearchgate.net
The solubility and speciation of this compound are highly pH-dependent. gov.bc.caresearchgate.net At low pH (typically below 5-6), positively charged inorganic monomeric species, such as Al³⁺, Al(OH)²⁺, and Al(OH)₂⁺, tend to dominate. researchgate.netcopernicus.org As pH increases towards neutral, the solubility of inorganic this compound decreases, and neutral and negatively charged hydroxyl species and polymeric forms become more prevalent. researchgate.netcopernicus.org At higher pH, aluminate species (e.g., Al(OH)₄⁻) can become more significant. researchgate.net The free ion Al³⁺ and some inorganic monomeric species are generally considered more bioavailable and potentially toxic to aquatic organisms. researchgate.netepa.govcopernicus.org
Dissolved organic carbon (DOC) plays a crucial role in this compound speciation by forming stable organic complexes with this compound. gov.bc.caresearchgate.net This complexation can reduce the concentration of free this compound ions and decrease this compound bioavailability and toxicity. gov.bc.caresearchgate.netepa.gov
In freshwater systems, the weathering of rocks and minerals releases this compound, which can then be transported in rivers. nih.govresearchgate.net Sediment deposition is a significant process in the removal of this compound from rivers and estuaries. researchgate.net Sediments can act as a sink for this compound, particularly when it is bound to DOC or present in silt or clay particles. gov.bc.canih.gov However, changes in environmental conditions, such as a decrease in pH, can lead to the remobilization of this compound from sediments back into the water column. gov.bc.ca this compound sulfate (alum) is also used in water treatment processes to remove phosphates through precipitation, forming a floc that settles to the bottom. nalms.orgitswatergroup.com
Anthropogenic Influences on the Biogeochemical Cycle of this compound
Human activities have significantly impacted the biogeochemical cycle of this compound, effectively increasing its mobility and bioavailability in the environment. cdc.govrsc.orgnih.govnih.govresearchgate.netrsc.org These influences stem from various sources, including industrial processes, mining, and the burning of fossil fuels. cdc.govnih.govrainforest-rescue.orgtrayak.comenvironmentalintegrity.orgmongabay.comcumberlandrivercompact.orgdte.ai
One major anthropogenic influence is the acidification of the environment, primarily due to acid rain resulting from emissions of sulfur dioxide and nitrogen oxides from the burning of fossil fuels. wikipedia.orgcumberlandrivercompact.orgresearchgate.net Acid rain increases the weathering of rocks and soils, leading to the mobilization of this compound into surface waters. wikipedia.orgnih.gov This increased dissolved this compound in acidic waters can be harmful to aquatic organisms. wikipedia.orgnih.govresearchgate.net
Mining and processing of bauxite ore for this compound production are significant sources of anthropogenic this compound release. nih.govrainforest-rescue.orgtrayak.comenvironmentalintegrity.orgmongabay.comcumberlandrivercompact.orgdte.ai Bauxite mining itself can cause land degradation, deforestation, and contamination of water resources with toxic dust and waste, including this compound. rainforest-rescue.orgtrayak.comenvironmentalintegrity.orgmongabay.comdte.ai The refining of bauxite into alumina (B75360) and the subsequent smelting of this compound are energy-intensive processes that release this compound and other pollutants into the air and water. nih.govrainforest-rescue.orgtrayak.comenvironmentalintegrity.orgmongabay.comdte.ai Air emissions from this compound production, coal combustion, waste incineration, and motor vehicle exhaust contribute to increased atmospheric this compound concentrations. nih.gov
Anthropogenic activities have effectively circumvented the natural, efficient cycling of this compound within the lithosphere, allowing it to enter and accumulate in the biotic cycle to a greater extent than would occur naturally. rsc.orgnih.govresearchgate.netrsc.org This increased presence of bioavailable this compound in the environment is a consequence of human interference with the natural geochemical processes that typically keep this compound sequestered in inert mineral forms. rsc.org
The scale of human impact is substantial. Global primary production of this compound was approximately 52 million tons in 2013, and demand continues to rise. wikipedia.org This industrial activity involves the extraction of large quantities of bauxite, disrupting natural burial processes of the this compound cycle. wikipedia.org
Advanced Aluminum Based Materials: Chemical Design and Performance
Development of Novel Aluminum Alloys based on Chemical Principles
The creation of novel this compound alloys is fundamentally rooted in chemical principles, focusing on how different elements interact with this compound to modify its properties. texametals.comclintonthis compound.com Alloying involves deliberately adding specific elements to this compound to enhance its mechanical, thermal, and chemical characteristics for targeted applications. texametals.comunitedthis compound.comclintonthis compound.com This process allows for tailoring the alloy's behavior, going beyond the inherent properties of pure this compound. texametals.comclintonthis compound.com
Influence of Alloying Elements on this compound Chemical Properties and Microstructure
The addition of alloying elements profoundly impacts both the chemical properties and the microstructure of this compound. These elements can influence phenomena such as solid solution strengthening, precipitation hardening, dispersion strengthening, and grain refinement. texametals.comsubstech.com They can also modify metallic and intermetallic phases and suppress grain growth at elevated temperatures. substech.com
Common alloying elements and their effects include:
Silicon (Si): A common addition, particularly in cast alloys. Silicon lowers the melting point and improves fluidity, aiding in casting. texametals.comsubstech.com It promotes the formation of an eutectic phase, leading to a finer, more uniform microstructure that enhances wear resistance. texametals.com In combination with magnesium, silicon enables precipitation hardening. esab.com
Copper (Cu): Substantially increases strength and facilitates precipitation hardening in this compound-copper alloys (2xxx series). substech.comesab.com Copper additions can decrease ductility and corrosion resistance, and increase susceptibility to solidification cracking. esab.com
Magnesium (Mg): An effective strengthening agent, especially in 5xxx and 6xxx series alloys. texametals.com Magnesium refines grain size and enhances the formation of strengthening precipitates like Mg₂Si. texametals.com It significantly increases strength without drastically reducing ductility and maintains good corrosion resistance, particularly in marine environments. texametals.comtotalmateria.com
Manganese (Mn): Increases strength through solid solution strengthening and improves strain hardening without significantly reducing ductility or corrosion resistance. substech.comesab.com Manganese contributes to grain refinement by increasing the number of Al₆(FeMn) nuclei during recrystallization. mdpi.com
Zinc (Zn): In combination with elements like magnesium and copper, zinc contributes to high-strength, heat-treatable alloys (7xxx series). xometry.com Al-Zn alloys can offer high tensile strength but may be susceptible to stress corrosion cracking. machine4aluminium.comamcthis compound.ph
Iron (Fe): A common impurity element. Iron, along with silicon, can form intermetallic phases like β-FeSiAl₃ or α-Fe₂SiAl₈, which can influence alloy properties. machine4aluminium.com
Titanium (Ti) and Boron (B): Often added as grain refiners, promoting a finer, more uniform grain structure in cast alloys. frontiersin.orglibis.be
Chromium (Cr): Added to control grain structure, prevent grain growth, and reduce stress corrosion susceptibility in certain alloys. esab.com
Nickel (Ni): Improves hardness and strength at elevated temperatures and reduces the coefficient of expansion, particularly in this compound-copper and this compound-silicon alloys. esab.comtotalmateria.com
The specific combination and concentration of these elements dictate the resulting microstructure and, consequently, the mechanical and chemical properties of the this compound alloy. texametals.comlibis.be
Table 1. Influence of Common Alloying Elements on this compound Properties
| Alloying Element | Primary Effects on Properties | Microstructural Influence |
| Silicon (Si) | Lowers melting point, improves fluidity, increases wear resistance, enables precipitation hardening (with Mg). texametals.comsubstech.comesab.com | Promotes eutectic phase formation, refines microstructure. texametals.com |
| Copper (Cu) | Increases strength, facilitates precipitation hardening, decreases ductility and corrosion resistance. substech.comesab.com | Forms strengthening precipitates (e.g., CuAl₂). metallurgyfordummies.comtotalmateria.com |
| Magnesium (Mg) | Significant strengthening, good corrosion resistance (especially marine). texametals.comtotalmateria.com | Refines grain size, enhances Mg₂Si precipitate formation. texametals.com |
| Manganese (Mn) | Increases strength, improves strain hardening, good corrosion resistance. substech.comesab.com | Contributes to grain refinement, forms Al₆(FeMn) dispersoids. mdpi.com |
| Zinc (Zn) | High tensile strength (with Mg and Cu), heat treatable. xometry.comamcthis compound.ph | Influences aging rate and stress corrosion resistance. totalmateria.com |
| Titanium (Ti) | Grain refinement. frontiersin.orglibis.be | Promotes finer grain structure. frontiersin.org |
| Chromium (Cr) | Controls grain structure, prevents grain growth, reduces stress corrosion. esab.com | Inhibits recrystallization. esab.com |
| Nickel (Ni) | Improves high-temperature strength and hardness, reduces thermal expansion. esab.comtotalmateria.com | Forms insoluble intermetallics. totalmateria.com |
Chemical Design of High-Strength and High-Temperature this compound Alloys
The chemical design of this compound alloys for high strength and high temperature applications often relies on precipitation hardening, also known as age hardening. metallurgyfordummies.comtotalmateria.comwikipedia.org This heat treatment process involves manipulating the solubility of alloying elements in the this compound matrix with temperature to create fine, dispersed precipitates that impede dislocation movement, thereby increasing strength and hardness. metallurgyfordummies.comtotalmateria.comwikipedia.org
The precipitation hardening process typically involves three main steps:
Solution Heat Treatment: The alloy is heated to a high temperature to dissolve the soluble alloying elements into a single-phase solid solution. metallurgyfordummies.comtotalmateria.comreddit.com
Quenching: The alloy is rapidly cooled to create a supersaturated solid solution, preventing the immediate formation of precipitates. metallurgyfordummies.comtotalmateria.comreddit.com
Aging: The supersaturated solid solution is heated to an intermediate temperature, allowing the controlled precipitation of fine, strengthening intermetallic particles. metallurgyfordummies.comtotalmateria.comreddit.comllfurnace.com This can occur at room temperature (natural aging) or elevated temperatures (artificial aging). metallurgyfordummies.com
The specific alloying elements and their concentrations, along with precise control of the temperature and time during each step of the heat treatment, are crucial for optimizing the size, distribution, and type of precipitates, which in turn determines the final strength and high-temperature performance of the alloy. metallurgyfordummies.comllfurnace.com
This compound-Lithium and this compound-Scandium Alloy Chemistry
This compound-Lithium (Al-Li) and this compound-Scandium (Al-Sc) alloys are notable examples where specific alloying element chemistries yield exceptional properties.
This compound-Lithium Alloys: The addition of lithium to this compound can significantly increase strength, Young's modulus, and facilitate precipitation hardening while decreasing density. esab.com Al-Li alloys are strengthened by precipitates such as the ordered L1₂-structured Al₃Li (δ') phase. The careful control of lithium content and heat treatment is essential to achieve desired properties and mitigate potential issues like anisotropy and reduced ductility.
This compound-Scandium Alloys: Scandium is a highly effective alloying element for this compound, even in small concentrations (typically 0.1% to 0.5% by weight). azom.comaludiecasting.com Scandium additions lead to the formation of coherent, L1₂-ordered Al₃Sc precipitates. amg-al.comwikipedia.org These precipitates are extremely fine, homogeneously distributed, and highly resistant to coarsening at elevated temperatures. amg-al.comwikipedia.org This resistance to coarsening allows Al-Sc alloys to retain their strength at higher temperatures compared to many other this compound alloys. wikipedia.org Scandium is also a potent grain refiner in cast this compound alloys. amg-al.comwikipedia.org The Al₃Sc precipitates effectively impede recrystallization and grain growth, which is particularly beneficial in the heat-affected zone of welds. amg-al.comwikipedia.org
Table 2. Key Characteristics of Al-Li and Al-Sc Alloys
| Alloy Type | Key Alloying Element(s) | Primary Strengthening Precipitate(s) | Notable Chemical/Microstructural Effects | Performance Benefits |
| This compound-Lithium | Lithium (Li) | Al₃Li (δ') | Decreases density, facilitates precipitation hardening. esab.com | Increased strength and stiffness, reduced weight. esab.com |
| This compound-Scandium | Scandium (Sc) | Al₃Sc | Forms fine, coherent, coarsening-resistant precipitates; potent grain refiner; impedes recrystallization. aludiecasting.comamg-al.comwikipedia.org | High strength, excellent high-temperature strength, improved weldability. azom.comaludiecasting.comwikipedia.org |
This compound Matrix Composites: Chemical Aspects of Interface and Reinforcement
The interface can be formed through various mechanisms, including mechanical bonding, free diffusion, and reaction bonding. bibliotekanauki.pl A strong interfacial bond is essential for efficient load transfer from the matrix to the reinforcement, which is key to enhancing the composite's strength and stiffness. scielo.brresearchgate.net
However, excessive or undesirable chemical reactions at the interface during processing can be detrimental, leading to the formation of brittle intermetallic phases or degradation of the reinforcement material. nih.govosti.gov For example, reactions between this compound and silicon carbide can form Al₄C₃, which can weaken the composite. researchgate.netnih.gov Similarly, in composites with carbon reinforcements, the formation of Al₄C₃ is a concern at elevated temperatures. researchgate.netnih.gov
The chemical composition of the this compound matrix alloy, processing temperature, and contact time between the reinforcement and the matrix all influence the nature and extent of interfacial reactions. scielo.brresearchgate.net Strategies to control interfacial reactions and improve wettability (the ability of the liquid matrix to spread over the reinforcement surface) include using reinforcement coatings or adding reactive elements to the matrix. researchgate.netosti.gov Coatings can act as diffusion barriers or promote desirable bonding. researchgate.net
Table 3. Interface Types in this compound Matrix Composites
| Interface Type | Description | Chemical Interaction Level | Bonding Strength | Notes |
| Mechanical Bonding | Bonding primarily through mechanical interlocking, limited chemical reaction. bibliotekanauki.plresearchgate.net | Low | Lower | More significant in fiber-reinforced composites. researchgate.net |
| Free Diffusion | Achieved through particle movement and mutual penetration, promoted by external factors like stirring. bibliotekanauki.pl | Moderate | Variable | Often occurs in casting methods. bibliotekanauki.pl |
| Reaction Bonding | Formation of new phases at the interface through chemical reactions. bibliotekanauki.plresearchgate.net | High | Variable | Can be strong but requires careful control to avoid brittle phases. bibliotekanauki.plnih.gov |
| Mixed Bonding | A combination of the above types, common in many processing methods. bibliotekanauki.pl | Variable | Variable | Properties depend on the dominant bonding type. bibliotekanauki.pl |
Additive Manufacturing (3D Printing) of this compound Materials: Chemical Considerations for Process and Product
Additive Manufacturing (AM), or 3D printing, of this compound materials involves unique chemical considerations related to the process and the resulting product. Techniques like Selective Laser Melting (SLM) and Electron Beam Melting (EBM) involve the rapid melting and solidification of this compound alloy powders.
The chemical composition of the this compound powder is critical, as it influences melt pool dynamics, solidification behavior, and the formation of microstructures and potential defects. Alloying elements can affect the powder's flowability, absorption of laser or electron beam energy, and the range of melting temperatures.
During the AM process, rapid heating and cooling rates can lead to non-equilibrium solidification structures. The distribution and segregation of alloying elements can differ from conventionally manufactured alloys, impacting the final mechanical properties and corrosion resistance. Furthermore, interactions between the molten metal and the processing atmosphere can lead to the formation of oxides or nitrides, which can affect the quality and performance of the printed part. Control of the processing parameters and atmosphere is crucial to manage these chemical reactions and achieve desired material properties.
Surface Engineering of this compound Materials for Enhanced Chemical Performance
Surface engineering techniques are employed to modify the surface chemistry and structure of this compound materials, enhancing their chemical performance, particularly corrosion resistance and wear resistance. mdpi.comaimspress.com These techniques alter the surface without significantly affecting the bulk properties of the material.
Key surface engineering methods include:
Passivation: this compound naturally forms a thin, protective oxide layer (alumina, Al₂O₃) when exposed to air, which provides some corrosion resistance. wikipedia.orgaaaairsupport.com Passivation treatments enhance this native oxide layer or create a new protective coating through chemical or electrochemical means. wikipedia.orgaaaairsupport.comminicolor.srldirectindustry.com Chromate (B82759) conversion coatings and anodizing are common passivation methods. wikipedia.orgminicolor.srl Chromate conversion involves forming an this compound chromate coating, while anodizing is an electrolytic process that creates a thicker, more robust hydrated this compound oxide layer. wikipedia.orgminicolor.srl Passivation improves corrosion resistance and can enhance paint adhesion. minicolor.srl
Chemical Vapor Deposition (CVD): CVD is a process where gaseous precursors react on a heated substrate surface to deposit a thin film. aimspress.comlinde-amt.comalliedmarketresearch.com This technique can be used to apply various protective coatings, such as ceramic oxides or nitrides, to this compound surfaces to improve wear resistance, hardness, and chemical stability. mdpi.comalliedmarketresearch.comuconn.edu For example, diamond-like carbon (DLC) films can be deposited on this compound alloys using PECVD to enhance surface hardness and wear resistance. mdpi.com
Other Coating Techniques: Techniques like electroplating, physical vapor deposition (PVD), and thermal spraying can also be used to apply metallic, ceramic, or composite coatings to this compound surfaces, modifying their chemical and physical properties for specific applications. aimspress.com
These surface engineering approaches leverage controlled chemical reactions and deposition processes to create tailored surface layers that provide enhanced protection and performance for this compound components in demanding environments. mdpi.comaimspress.comaaaairsupport.com
Table 4. Common Surface Engineering Techniques for this compound
| Technique | Description | Chemical Basis | Primary Performance Enhancement(s) |
| Passivation (e.g., Anodizing) | Formation of a protective oxide or conversion layer on the surface. wikipedia.orgminicolor.srl | Chemical or electrochemical reaction to form Al₂O₃ or chromate compounds. wikipedia.orgminicolor.srldirectindustry.com | Improved corrosion resistance, enhanced paint adhesion. aaaairsupport.comminicolor.srl |
| Chemical Vapor Deposition (CVD) | Deposition of thin films from gaseous precursors via chemical reactions. linde-amt.comalliedmarketresearch.com | Controlled chemical reactions in the vapor phase and on the substrate surface. linde-amt.com | Increased hardness, wear resistance, chemical stability. mdpi.comaimspress.com |
| Other Coating Techniques | Application of various coatings (metallic, ceramic, composite). aimspress.com | Electrodeposition, physical vapor processes, thermal spraying. aimspress.com | Tailored surface properties (wear, corrosion, etc.). aimspress.com |
Q & A
Q. What are the key physicochemical properties of aluminum critical for designing corrosion-resistant alloys?
this compound’s corrosion resistance stems from its oxide layer formation. Researchers should prioritize measuring electrochemical potential, oxide layer thickness (via SEM/EDS), and environmental reactivity (e.g., pH sensitivity). Standard ASTM G5/G59 protocols for polarization resistance testing are recommended to quantify corrosion rates . For alloy development, factors like elemental composition (e.g., Mg, Cu) and thermal treatment must be systematically varied to assess their impact on passivation behavior.
Q. How do I select appropriate this compound precursors for nanomaterial synthesis?
Precursor choice (e.g., this compound nitrate, chloride, or sulfate) affects crystallinity and morphology. For pseudoboehmite synthesis, this compound nitrate with acetate ions promotes plate-like structures, while chloride precursors yield smaller particles. A factorial design (2³) can optimize variables like pH, temperature, and ion concentration . Always characterize products using XRD and BET surface area analysis to validate synthesis outcomes.
Q. What methodologies are recommended for quantifying this compound speciation in aqueous systems?
Use ICP-MS for total this compound quantification and ion chromatography for speciation (e.g., Al³⁺, Al(OH)₄⁻). For complex matrices (e.g., natural waters), co-precipitation with ferric chloride improves detection limits. Experimental controls should account for pH shifts and competing ions (e.g., Fe³⁺) to avoid false positives .
Advanced Research Questions
Q. How can contradictions in this compound electrolysis data (e.g., anode effects vs. "spikes") be resolved statistically?
Industrial datasets (e.g., from KhAZ or BrAZ smelters) often show variability due to process disruptions. Apply multivariate regression to isolate factors like voltage fluctuations or bath composition. For example, ANOVA can test if "spike" frequency correlates with alumina concentration (p < 0.05). Cross-validate findings using Monte Carlo simulations to account for operational noise .
Q. What experimental design optimizes parameter studies for high-strength this compound alloys (e.g., 7A04)?
A D-optimal design reduces the number of trials (e.g., 24 vs. 486 in full factorial) while preserving statistical power. Variables include width-to-thickness ratios, annealing temperatures, and extrusion rates. Validate results via finite element modeling (e.g., ANSYS) and compare buckling resistance against Eurocode 9 or GB 50429-2007 standards .
Q. How do interfacial reactions in this compound-based composites affect mechanical performance?
Use TEM and nanoindentation to study diffusion kinetics at interfaces (e.g., Al-SiC). Controlled atmosphere sintering (e.g., argon) minimizes oxidation. For data contradiction analysis, compare experimental stress-strain curves with DFT simulations to identify discrepancies in bonding energy assumptions .
Methodological Guidance
Designing Validation Experiments for this compound Process Models
- Step 1: Define validation metrics (e.g., roughness, thermal stability) using ISO/IEC guidelines.
- Step 2: Conduct sensitivity analysis to prioritize influential parameters (e.g., tool wear in machining).
- Step 3: Use t-tests or Bayesian inference to compare model predictions with empirical data (e.g., surface finish in EN AW-2017 alloy) .
Addressing Reproducibility in this compound Nanomaterial Synthesis
- Document: Precursor purity, stirring rates, and aging times.
- Control: Include replicate batches and blind testing for particle size distribution.
- Analyze: Apply Weibull statistics to assess batch-to-batch variability .
Data Presentation Standards
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
